Bay-85-8501
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJWYFPMASPAMM-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161921-82-9 | |
| Record name | BAY-85-8501 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1161921829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-85-8501 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9DE68P1CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bay-85-8501 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of BAY-85-8501
This guide provides a detailed overview of the mechanism of action, preclinical and clinical data for this compound, a novel, selective, and reversible inhibitor of Human Neutrophil Elastase (HNE). The information is intended for researchers, scientists, and drug development professionals.
Introduction
Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] It plays a crucial role in the breakdown of extracellular matrix proteins, such as elastin and collagen, and is a key mediator of tissue remodeling and inflammation.[1][3] An imbalance between HNE and its endogenous inhibitors can lead to excessive proteolytic activity, contributing to the pathogenesis of several inflammatory pulmonary diseases, including bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[3][4] this compound is a potent and selective inhibitor of HNE, developed to restore this protease/anti-protease balance and mitigate the downstream inflammatory cascade.[3][4]
Core Mechanism of Action
This compound functions as a selective, reversible, and potent inhibitor of Human Neutrophil Elastase (HNE).[5] Its mechanism of action is centered on the direct inhibition of HNE's enzymatic activity, thereby preventing the degradation of structural proteins in the lung and reducing the perpetuation of the inflammatory response.[2][6]
Signaling Pathway
The inflammatory cascade in many pulmonary diseases involves the recruitment of neutrophils to the lungs, where they release HNE.[7] HNE, in turn, contributes to tissue damage and perpetuates inflammation through several mechanisms:
-
Direct Tissue Damage: Cleavage of key extracellular matrix proteins like elastin, leading to loss of lung elasticity and integrity.[2]
-
Mucus Hypersecretion: HNE stimulates the expression of mucin genes (MUC5AC and MUC5B), leading to increased mucus production and impaired mucociliary clearance.[2]
-
Pro-inflammatory Cascade: HNE can upregulate the expression of inflammatory chemokines such as Interleukin-8 (IL-8), which acts as a potent neutrophil chemoattractant, thus creating a self-amplifying loop of neutrophilic inflammation.[2][7]
This compound directly binds to HNE, blocking its active site and preventing these downstream effects. This targeted inhibition is designed to reduce lung injury and inflammation.[5][8]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.
In Vitro and Preclinical Efficacy
| Parameter | Value | Species | Notes |
| IC50 (HNE) | 65 pM | Human | Demonstrates picomolar potency against the primary target.[5] |
| Ki (HNE) | 0.08 nM | Human | Indicates high binding affinity to Human Neutrophil Elastase.[5] |
| Ki (MNE) | 6 nM | Murine | Shows potency against Murine Neutrophil Elastase, relevant for preclinical models.[5] |
| Minimal Effective Dose | 0.01 mg/kg po | Mouse | In a protease-induced acute lung injury model, this dose significantly decreased hemoglobin concentration.[4] |
Clinical Trial Design and Dosages
| Phase | Study Design | Dosage(s) | Population |
| Phase I (SDE) | Single-Dose-Escalation | 0.05, 0.1, 0.2, 0.5, 1.0 mg (oral liquid) | Healthy Male Subjects |
| Phase I (MD) | Multiple-Dose | 0.3 - 1 mg (tablets, once daily for 14 days) | Healthy Male Subjects |
| Phase IIa | Randomized, Double-blind, Placebo-controlled, Parallel Group | 1 mg (two 0.5 mg tablets, once daily for 28 days) | Non-CF Bronchiectasis Patients |
SDE: Single-Dose Escalation; MD: Multiple-Dose; non-CF: non-Cystic Fibrosis
Pharmacokinetic Parameters (in Healthy Male Subjects)
| Parameter | Value | Notes |
| Time to Maximum Concentration (Tmax) | ~1 hour | Rapid absorption following oral administration.[3] |
| Mean Half-life (t1/2) | 145 - 175 hours | Long half-life supports once-daily dosing.[3] |
| Renal Elimination (unchanged drug) | < 4% | Indicates that renal excretion is a minor pathway of elimination.[3] |
Pharmacodynamic Outcomes
| Assay | Result | Study Population | Notes |
| Ex-vivo Zymosan Whole Blood Challenge | Up to 90% target inhibition at trough (24h) | Healthy Male Subjects (MD) | Demonstrates sustained target engagement over a 24-hour dosing interval.[4] |
| HNE Activity in Blood (Zymosan Challenge) | Significant decrease vs. placebo (P=0.0250) | Non-CF Bronchiectasis Patients | Confirms target engagement in the patient population.[9] |
| Sputum HNE Activity | No significant change vs. placebo | Non-CF Bronchiectasis Patients | Suggests that the 28-day treatment duration may be insufficient to see effects in sputum.[8][9] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the provided information, the following outlines the general methodologies used.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the potency of this compound against HNE.
-
General Protocol: A fluorogenic or chromogenic substrate specific for HNE is incubated with the enzyme in the presence of varying concentrations of this compound. The rate of substrate cleavage is measured spectrophotometrically or fluorometrically. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Preclinical Acute Lung Injury Model
-
Objective: To assess the in vivo efficacy of this compound in a disease-relevant animal model.
-
General Protocol:
-
Mice are administered this compound or vehicle orally.
-
After a specified time, acute lung injury is induced by intratracheal instillation of a protease (e.g., HNE).
-
After a further period, bronchoalveolar lavage (BAL) fluid is collected to measure markers of lung injury and inflammation, such as hemoglobin concentration and neutrophil count.
-
Clinical Trial Methodology (Phase IIa)
-
Objective: To assess the safety, tolerability, and efficacy of this compound in patients with non-CF bronchiectasis.[10]
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study.[9]
-
Procedure:
-
Eligible patients were randomized to receive either 1 mg of this compound or a placebo once daily for 28 days.[6]
-
Safety and tolerability were assessed by monitoring treatment-emergent adverse events (TEAEs).[9]
-
Secondary endpoints included changes in health-related quality of life, pulmonary function tests, and biomarkers in sputum, blood, and urine.[9]
-
Pharmacokinetic parameters were also evaluated.[9]
-
Summary and Conclusion
This compound is a highly potent and selective inhibitor of Human Neutrophil Elastase with a pharmacokinetic profile that supports once-daily dosing.[3] Preclinical studies have demonstrated its efficacy in an animal model of acute lung injury.[4] In clinical trials, this compound was found to be safe and well-tolerated in both healthy volunteers and patients with non-CF bronchiectasis.[3][9] While target engagement was demonstrated in the blood of patients, a 28-day treatment period did not result in significant improvements in pulmonary function or reductions in sputum HNE activity.[8][9] This suggests that longer-term studies may be necessary to observe clinical efficacy in this patient population.[9] The data to date support the continued investigation of this compound as a potential therapeutic agent for HNE-driven pulmonary diseases.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
BAY-85-8501: A Potent and Selective Human Neutrophil Elastase Inhibitor for Inflammatory Pulmonary Diseases
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human neutrophil elastase (HNE) is a serine protease implicated in the pathogenesis of a variety of chronic inflammatory pulmonary diseases, including bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1][2][3] An imbalance between proteases and their endogenous inhibitors leads to excessive HNE activity, resulting in tissue degradation, inflammation, and mucus hypersecretion.[3][4] BAY-85-8501 is a novel, potent, selective, and reversible inhibitor of human neutrophil elastase that has been investigated as a therapeutic agent to restore this balance.[1][3][5] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its mechanism of action, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound is a dihydropyrimidinone derivative that acts as a potent and selective inhibitor of human neutrophil elastase.[3][6] Its mechanism involves reversible binding to the active site of the HNE enzyme, thereby preventing the breakdown of extracellular matrix proteins like elastin.[1][3] The molecule's design includes a strategically positioned methyl sulfone substituent that "freezes" the bioactive conformation, leading to picomolar potency and high selectivity for HNE over other proteases.[3][6] This high selectivity is crucial for minimizing off-target effects.
Preclinical and Clinical Data
The development of this compound has been supported by a robust body of preclinical and clinical evidence.
In Vitro Potency and Selectivity
This compound demonstrates high potency against human neutrophil elastase with activity in the picomolar range.
| Parameter | Value | Reference |
| IC50 (HNE) | 65 pM | [5] |
| IC50 (HNE) | 70 pM | [7] |
| Ki (HNE) | 0.08 nM | [5][8] |
| Ki (MNE) | 6 nM | [5] |
HNE: Human Neutrophil Elastase; MNE: Mouse Neutrophil Elastase; IC50: Half maximal inhibitory concentration; Ki: Inhibition constant.
Preclinical In Vivo Efficacy
Preclinical studies in animal models of pulmonary disease have demonstrated the in vivo efficacy of this compound.
| Animal Model | Dosing | Key Findings | Reference |
| Protease-induced acute lung injury (mice) | 0.01 mg/kg (p.o.) | Ameliorated pulmonary inflammation. | [1] |
| HNE-induced lung injury (mice) | 0.01 mg/kg | Significantly decreased hemoglobin concentration. | [5] |
| HNE-induced lung injury (mice) | 0.1 mg/kg | Significant effect on neutrophil count. | [5] |
| Porcine pancreatic elastase-induced emphysema (mice) | Not specified | Reduced right ventricular pressure and hypertrophy; increased exercise capacity. | [7] |
| Monocrotaline-induced pulmonary hypertension (rats) | 10 mg/kg (p.o.) | Significantly reduced right ventricular pressure and hypertrophy; improved right ventricular dysfunction. | [7] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both rats and healthy human subjects.
| Species | Administration | Clearance | Half-life | Bioavailability | Cmax | Tmax | Reference |
| Rat | i.v. | 0.5 L/h·kg | 8.5 h | - | - | - | [7] |
| Rat | p.o. | 1.3 L/h·kg | 6.7 h | 24% | - | - | [7] |
| Human (Healthy Male) | Single oral liquid dose (0.05-1.0 mg) | Minor renal elimination (<4%) | 145 - 175 h | - | Dose-proportional | ~1 h | [2] |
Clinical Trial Data
This compound has been evaluated in clinical trials for its safety, tolerability, and efficacy in healthy volunteers and patients with non-cystic fibrosis bronchiectasis.
| Study Phase | Population | Dosing | Key Findings | Reference |
| Phase I (First-in-Man) | 37 Healthy male subjects | Single oral liquid dose (0.05, 0.1, 0.2, 0.5, or 1.0 mg) | Safe and well-tolerated; no serious adverse events. Pharmacokinetics support once-daily dosing. | [2] |
| Phase I | 26 Healthy male subjects | Multiple doses (0.3 - 1 mg tablets once daily for 14 days) | Safe and well-tolerated; up to 90% target inhibition at trough (24h) in an ex-vivo zymosan whole blood challenge assay. | [1] |
| Phase IIa | 94 Patients with non-CF Bronchiectasis | 1 mg tablets once daily for 28 days | Favorable safety and tolerability profile. No significant changes in pulmonary function or sputum NE activity. Significant decrease in HNE activity in blood after zymosan challenge. | [9][10][11] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments used in the evaluation of this compound.
Human Neutrophil Elastase (HNE) Inhibition Assay
This assay is fundamental to determining the in vitro potency of HNE inhibitors. While a detailed, step-by-step protocol is not available in the provided search results, a general procedure can be outlined.[12]
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against HNE.
General Procedure:
-
Reagents and Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic or chromogenic HNE substrate
-
Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)
-
This compound, serially diluted
-
96-well microplates
-
Plate reader (fluorometer or spectrophotometer)
-
-
Assay Steps:
-
A solution of HNE is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the HNE substrate.
-
The plate is incubated at a controlled temperature, and the change in fluorescence or absorbance is monitored over time using a plate reader.
-
The rate of substrate cleavage is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Ex-vivo Zymosan Whole Blood Challenge Assay
This assay assesses the pharmacodynamic effect of an HNE inhibitor in a more physiologically relevant ex-vivo setting.[1][13]
Objective: To evaluate the target engagement of this compound by measuring the inhibition of HNE release from neutrophils in whole blood.
General Procedure:
-
Blood Collection: Whole blood is collected from subjects at various time points after administration of this compound or placebo.
-
Neutrophil Stimulation: An aliquot of whole blood is challenged with zymosan, a yeast cell wall component that stimulates neutrophil degranulation and HNE release.
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
HNE Activity Measurement: The activity of HNE in the plasma is quantified using an enzymatic assay, similar to the one described in section 3.1.
-
Data Analysis: The percentage of HNE inhibition is calculated by comparing the HNE activity in samples from the this compound treated group to the placebo group.
In Vivo Animal Model of Acute Lung Injury
Animal models are crucial for evaluating the in vivo efficacy of drug candidates. The following is a general protocol for a protease-induced acute lung injury model in mice.[5]
Objective: To assess the ability of this compound to ameliorate pulmonary inflammation and injury in vivo.
General Procedure:
-
Animal Dosing: Mice are orally administered this compound or a vehicle control at specified doses and time points before the induction of lung injury.
-
Induction of Lung Injury: A solution of human neutrophil elastase (HNE) or another protease is instilled orotracheally into the lungs of the mice.
-
Assessment of Lung Injury: At a predetermined time point after injury induction, the animals are euthanized, and bronchoalveolar lavage (BAL) fluid and lung tissue are collected.
-
Analysis:
-
BAL Fluid Analysis: The BAL fluid is analyzed for markers of inflammation and injury, such as total and differential cell counts (especially neutrophils) and total protein or hemoglobin concentration (as an indicator of hemorrhage).
-
Histopathology: Lung tissue is fixed, sectioned, and stained for histological examination to assess the degree of inflammation and tissue damage.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in understanding. The following diagrams were created using the Graphviz DOT language.
Human Neutrophil Elastase Pro-inflammatory Signaling
Experimental Workflow: In Vivo Acute Lung Injury Model
This compound Drug Development Logic
Conclusion
This compound is a highly potent and selective inhibitor of human neutrophil elastase with a favorable pharmacokinetic and safety profile.[1][2] Preclinical studies have demonstrated its efficacy in animal models of inflammatory lung disease.[1][7] While a Phase IIa clinical trial in patients with non-cystic fibrosis bronchiectasis showed good safety and tolerability, it did not meet its primary efficacy endpoints related to pulmonary function.[10][11] However, the study did show significant target engagement in the blood.[11] Further studies, potentially of longer duration or in different patient populations, may be needed to fully elucidate the therapeutic potential of this compound in treating chronic inflammatory pulmonary diseases.[10][11] The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on HNE inhibitors and related therapeutic areas.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BAY-85-8501 in Pulmonary Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of a range of inflammatory pulmonary diseases.[1][2] An excess of HNE activity, which leads to the degradation of extracellular matrix components and perpetuates inflammation, is a hallmark of conditions such as bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1][2][3] this compound has been investigated as a therapeutic agent to restore the protease-antiprotease balance in the lungs. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, detailing its mechanism of action, experimental validation, and quantitative outcomes.
Core Mechanism of Action: Inhibition of Human Neutrophil Elastase
The primary mechanism of action of this compound is the direct inhibition of human neutrophil elastase.[2] HNE is released by activated neutrophils and, when unchecked by endogenous inhibitors like alpha-1 antitrypsin, can lead to significant lung tissue damage and inflammation.
Signaling Pathway of Human Neutrophil Elastase in Pulmonary Disease
The following diagram illustrates the pathological role of HNE in pulmonary diseases and the point of intervention for this compound.
Preclinical Research Data
This compound has demonstrated high potency and selectivity in preclinical studies.
In Vitro Potency
| Parameter | Value | Reference |
| IC50 (HNE) | 65 pM | [4] |
| IC50 (HNE) | 70 pM | [1] |
Preclinical Pharmacokinetics in Rats
| Parameter | Intravenous (IV) | Oral (p.o.) | Reference |
| Clearance | 0.5 L/h·kg | 1.3 L/h·kg | [1] |
| Half-life | 8.5 hours | 6.7 hours | [1] |
| Bioavailability | - | 24% | [1] |
Preclinical Efficacy in Animal Models
In a model of emphysema and associated pulmonary hypertension induced by porcine pancreatic elastase, this compound treatment led to significant improvements in hemodynamic and functional parameters.[1]
| Parameter | Vehicle Control | This compound Treated | Outcome | Reference |
| Right Ventricular Systolic Pressure | Elevated | Significantly Reduced | Improved hemodynamics | [1] |
| Right Ventricular Hypertrophy | Present | Significantly Reduced | Reduced cardiac remodeling | [1] |
| Exercise Capacity | Reduced | Increased | Improved physical function | [1] |
In a monocrotaline-induced model of pulmonary hypertension, this compound demonstrated anti-inflammatory and anti-remodeling effects.[1]
| Parameter | Vehicle Control | This compound (10 mg/kg p.o.) | Outcome | Reference |
| Right Ventricular Systolic Pressure | Severely Elevated | Significantly Reduced | Improved hemodynamics | [1] |
| Right Ventricular Hypertrophy | Marked | Significantly Reduced | Reduced cardiac remodeling | [1] |
| Pulmonary and RV Remodeling Markers | Increased | Reduced | Anti-remodeling effects | [1] |
| Pulmonary Inflammatory Markers (Osteopontin, TIMP-1, IL-8) | Increased | Reduced | Anti-inflammatory effects | [1] |
Clinical Research Data
Phase I Study in Healthy Male Subjects
A first-in-human, single-dose-escalation study in healthy male volunteers established the safety, tolerability, and pharmacokinetic profile of this compound. The results supported a once-daily dosing regimen.[1]
Phase IIa Study in Non-Cystic Fibrosis Bronchiectasis (NCT01818544)
This randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of this compound in patients with non-cystic fibrosis bronchiectasis.[5][6][7]
| Parameter | Placebo | This compound (1 mg once daily for 28 days) | Outcome | Reference |
| Treatment-Emergent Adverse Events | 77% of patients | 66% of patients | Favorable safety and tolerability profile | [7] |
| HNE Activity in Blood (ex-vivo zymosan challenge) | No significant change | Significantly decreased (P = 0.0250) | Target engagement in systemic circulation | [7] |
| Pulmonary Function Tests (e.g., FEV1) | No significant change | No significant change | No improvement in lung function | [6][7] |
| Sputum NE Activity | No significant change | No significant change | Lack of target engagement in the lung | [6] |
| Health-Related Quality of Life | No improvement | No improvement | No symptomatic benefit | [6][7] |
Experimental Protocols
Porcine Pancreatic Elastase (PPE)-Induced Emphysema Model in Mice
This model is commonly used to replicate the pathological features of emphysema.
Methodology:
-
Induction of Emphysema: A single or multiple instillations of porcine pancreatic elastase (PPE) are administered intratracheally or intranasally to anesthetized mice.[1][9][10] Dosing can vary, for example, a single administration of 0.2 IU of PPE.[9]
-
Treatment: Following the induction period (e.g., 21 days), animals are treated with this compound or a vehicle control.[1]
-
Endpoint Analysis: Key endpoints include the measurement of right ventricular systolic pressure, assessment of right ventricular hypertrophy, evaluation of exercise capacity, and histopathological analysis of lung tissue.[1]
Ex-vivo Zymosan Whole Blood Challenge Assay
This assay is used to assess the pharmacodynamic effect of HNE inhibitors in a whole blood matrix.
Methodology:
-
Blood Sampling: Whole blood is collected from study participants.[11]
-
Stimulation: The blood samples are stimulated with zymosan, a yeast cell wall component that activates neutrophils to release HNE. The incubation is typically carried out for 30 minutes at 37°C with shaking.[11]
-
Plasma Isolation: Following stimulation, the blood is centrifuged to separate the plasma.[11]
-
Activity Measurement: The activity of HNE in the plasma is quantified using a specific substrate that generates a fluorescent or colorimetric signal upon cleavage.[12]
-
Analysis: The HNE activity in samples from the this compound treatment group is compared to that of the placebo group to determine the extent of target inhibition.[7]
Phase IIa Clinical Trial in Non-Cystic Fibrosis Bronchiectasis (NCT01818544)
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7][13]
Participants: 94 patients with non-cystic fibrosis bronchiectasis.[7]
Intervention: 1 mg of this compound administered orally once daily for 28 days, or a matching placebo.[7][13]
Primary Objective: To assess the safety and tolerability of this compound.[5][7]
Secondary Objectives:
-
To evaluate the effects on health-related quality of life.[7]
-
To assess changes in pulmonary function.[7]
-
To measure inflammatory and tissue damage biomarkers in sputum, blood, and/or urine.[7]
-
To determine the pharmacokinetics of this compound.[7]
Key Inclusion Criteria:
-
Confirmed diagnosis of non-CF bronchiectasis via high-resolution computed tomography (HRCT).[14]
-
Stable pulmonary status with a post-bronchodilator FEV1 between ≥30% and <90% of predicted.[5][14]
-
Stable standard bronchiectasis treatment regimen for at least 4 weeks prior to screening.[5]
-
Cough on most days.[5]
Key Exclusion Criteria:
-
Systemic or inhaled antibiotic treatment within 4 weeks prior to screening.[5]
-
Treatment for an exacerbation within 4 weeks prior to screening.[5]
-
Use of systemic corticosteroids at a dose of >10 mg/day of prednisolone equivalent for >2 weeks within 4 weeks prior to screening.[5]
Conclusion
This compound is a highly potent and selective inhibitor of human neutrophil elastase that has demonstrated efficacy in preclinical models of pulmonary disease, including emphysema and pulmonary hypertension.[1] In clinical studies, this compound has shown a favorable safety and tolerability profile and achieved systemic target engagement, as evidenced by the reduction of HNE activity in the blood.[7] However, in a 28-day Phase IIa trial in patients with non-cystic fibrosis bronchiectasis, this did not translate into improvements in lung function, sputum HNE activity, or quality of life.[6][7] These findings suggest that while systemic HNE inhibition is achievable with this compound, further research is needed to understand its potential therapeutic role in pulmonary diseases, possibly requiring longer treatment durations, different patient populations, or combination therapies to demonstrate clinical efficacy.
References
- 1. | BioWorld [bioworld.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel chronic obstructive pulmonary disease mouse model induced by intubation-mediated intratracheal co-administration of porcine pancreatic elastase and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
The Discovery and Development of Bay-85-8501: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of several inflammatory pulmonary diseases.[1][2][3] An excess of HNE activity is linked to tissue remodeling and inflammation in conditions such as non-cystic fibrosis bronchiectasis (non-CF BE), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1][4] Developed by Bayer, this compound emerged from a medicinal chemistry program aimed at identifying orally active compounds with picomolar potency and high selectivity.[2][3] This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.
Discovery and Mechanism of Action
The development of this compound originated from the identification of a novel dihydropyrimidinone lead-structure class.[2] Through extensive chemical optimization, researchers focused on locking the bioactive conformation of these inhibitors. This was achieved by introducing a strategically positioned methyl sulfone substituent, which resulted in picomolar potency while maintaining excellent target selectivity.[2][3] The binding mechanism involves an induced-fit model, allowing for tight interactions with the S1 and S2 pockets of the HNE enzyme.[2]
Signaling Pathway of Human Neutrophil Elastase (HNE)
Human neutrophil elastase is stored in the azurophil granules of neutrophils and is released upon inflammatory stimuli.[2] In the lung, HNE can degrade key components of the extracellular matrix, such as elastin and collagen.[2] This enzymatic activity contributes to the tissue destruction and inflammation characteristic of various pulmonary diseases. This compound acts by directly and reversibly inhibiting HNE, thereby aiming to restore the natural protease-antiprotease balance in the lungs.[1][2]
Preclinical Development
This compound underwent extensive preclinical evaluation to assess its potency, selectivity, pharmacokinetics, and efficacy in relevant animal models of pulmonary disease.
In Vitro Potency and Selectivity
This compound demonstrated high potency as a selective and reversible inhibitor of human neutrophil elastase.
| Parameter | Value | Reference |
| IC50 (HNE) | 65 pM - 70 pM | [5][6] |
| Ki (HNE) | 0.08 nM | [6] |
| Selectivity | High selectivity for HNE | [2][5] |
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in rats to evaluate the profile of this compound.
| Species | Route | Clearance | Half-life | Bioavailability | Reference |
| Rat | i.v. | 0.5 L/h·kg | 8.5 hours | - | [5] |
| Rat | p.o. | 1.3 L/h·kg | 6.7 hours | 24% | [5] |
Preclinical Efficacy Models
A single orotracheal administration of pPE in mice was used to induce an emphysema-like condition, characterized by reduced exercise capacity and elevated right ventricular systolic pressure.[5] Treatment with this compound led to significant improvements in these parameters, indicating its potential to mitigate the pathological consequences of excessive elastase activity.[5]
Experimental Protocol:
-
Male C57BL/6J mice receive a single orotracheal administration of porcine pancreatic elastase (pPE).
-
A separate group of mice receives pPE and is subsequently treated with this compound.
-
A control group receives a sham treatment.
-
At day 21, exercise capacity, right ventricular systolic pressure, and right ventricular hypertrophy are assessed.
In a rat model of pulmonary hypertension induced by monocrotaline (MCT), this compound demonstrated significant anti-remodeling and anti-inflammatory effects.[5] Treatment with this compound reduced right ventricular pressure and hypertrophy.[5]
Experimental Protocol:
-
Sprague Dawley rats are randomized into control, MCT + vehicle, and MCT + this compound (10 mg/kg p.o.) groups.
-
Pulmonary hypertension is induced by a single injection of MCT.
-
Following the treatment period, right ventricular systolic pressure, right ventricular hypertrophy and dysfunction, and markers of inflammation and remodeling are assessed.
Clinical Development
This compound has been evaluated in Phase I and Phase IIa clinical trials to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.
Phase I Studies in Healthy Volunteers
First-in-human studies were conducted in healthy male volunteers.[4][5] Single ascending doses (up to 1 mg) and multiple doses (0.3 - 1 mg once daily for 14 days) of this compound were found to be safe and well-tolerated.[1][4][5] No serious adverse events were reported, and all clinical safety and laboratory parameters remained within the normal range.[1][4] The pharmacokinetic profile in humans supported a once-daily dosing regimen, with a long half-life.[1][4]
Pharmacokinetic Parameters in Healthy Male Volunteers:
| Parameter | Value | Reference |
|---|---|---|
| Time to Cmax | ~1 hour | [4] |
| Mean Half-life | 145 - 175 hours | [4] |
| Dose Proportionality | Cmax and AUC increased dose-proportionally | [4] |
| Renal Elimination | Minor pathway (<4%) |[4] |
An ex-vivo zymosan whole blood challenge assay demonstrated up to 90% target inhibition at trough (24 hours) after multiple doses, confirming the biological activity of this compound in humans.[1]
Zymosan Whole Blood Challenge Assay Protocol:
-
Whole blood samples are collected from subjects treated with this compound or placebo.
-
The blood is challenged with zymosan to induce a sterile inflammatory response and HNE release.
-
HNE activity in the blood is measured to determine the level of target inhibition by this compound.
Phase IIa Study in Patients with Non-Cystic Fibrosis Bronchiectasis (NCT01818544)
A randomized, double-blind, placebo-controlled, parallel-group study was conducted to assess the safety and efficacy of a 28-day oral administration of this compound (1.0 mg once daily) in patients with non-CF BE.[7][8][9][10][11]
Study Design:
-
Population: 94 patients with non-CF BE (mean age 66 years, 53% male).[7][8][9]
-
Intervention: this compound (1 mg once daily, n=47) or placebo (n=47) for 28 days.[7][9]
-
Primary Endpoint: Safety and tolerability.[8]
-
Secondary Endpoints: Pulmonary function, biomarkers of inflammation and tissue damage, health-related quality of life, and pharmacokinetics.[9][11]
Key Findings:
-
Safety and Tolerability: this compound had a favorable safety and tolerability profile.[7][8][9] Treatment-emergent adverse events (TEAEs) occurred in 66% of patients taking this compound and 77% of those on placebo, with most being mild to moderate.[7] Serious TEAEs were not considered drug-related.[7][8]
-
Efficacy: No significant changes in pulmonary function parameters or health-related quality of life were observed in either group.[7] HNE activity in the blood after a zymosan challenge was significantly decreased with this compound treatment compared to placebo (P = 0.0250).[7]
Conclusion
This compound is a highly potent and selective inhibitor of human neutrophil elastase that has demonstrated a favorable safety profile in both healthy volunteers and patients with non-cystic fibrosis bronchiectasis.[7][8][9] Preclinical studies showed promising efficacy in animal models of pulmonary disease.[5] While the Phase IIa study confirmed target engagement in the blood, it did not show a significant clinical benefit in terms of pulmonary function or quality of life over a 28-day treatment period.[7] The study authors concluded that further investigations with a longer treatment duration are necessary to fully evaluate the potential clinical efficacy of this compound in this patient population.[7][9] The development of this compound represents a significant advancement in the targeted therapy of inflammatory lung diseases driven by excessive neutrophil elastase activity.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Elastase-induced lung emphysema model [bio-protocol.org]
- 6. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. scielo.br [scielo.br]
- 11. hra.nhs.uk [hra.nhs.uk]
The Potent and Selective Human Neutrophil Elastase Inhibitor: BAY-85-8501
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory and pulmonary diseases.[1][2][3] Developed by Bayer, this small molecule has demonstrated picomolar inhibitory activity against HNE and has been investigated in clinical trials for conditions such as non-cystic fibrosis bronchiectasis.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, is a complex heterocyclic compound.[3][6] Its structure is characterized by a dihydropyrimidinone core, which was identified through high-throughput screening and subsequent medicinal chemistry optimization.[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[3][6] |
| SMILES | N#CC1=C(C)N(C2=CC=CC(C(F)(F)F)=C2)C(N(C)[C@@H]1C3=CC=C(C#N)C=C3S(=O)(C)=O)=O[2] |
| Molecular Formula | C₂₂H₁₇F₃N₄O₃S[2] |
| CAS Number | 1161921-82-9[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 474.46 g/mol [2] |
| Calculated logD (pH 7.5) | >3[3] |
| Lipophilic Efficiency (LipE) | 7.2[3] |
| Solubility | ≥ 5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2] |
| Appearance | White to off-white solid[2] |
Pharmacological Properties
This compound is a highly potent and selective inhibitor of human neutrophil elastase. Its mechanism of action involves reversible binding to the active site of the enzyme, thereby preventing the degradation of extracellular matrix proteins and mitigating the inflammatory cascade.[1][2][3]
Table 3: Pharmacological Profile of this compound
| Parameter | Value | Species |
| Target | Human Neutrophil Elastase (HNE) | Human |
| IC₅₀ | 65 pM[2] | Human |
| Kᵢ | 0.08 nM[2] | Human |
| Selectivity | Inactive against 21 other enzymes[1] | Various |
| MNE Kᵢ = 6 nM[2] | Mouse | |
| No effect on Porcine Pancreatic Elastase (PPE)[2] | Porcine |
Mechanism of Action and Signaling Pathway
Human neutrophil elastase is a key mediator of tissue remodeling and inflammation.[1][3] In pathological conditions, an excess of HNE activity leads to the degradation of elastin and collagen in the lung parenchyma, contributing to tissue damage.[3] HNE also perpetuates the inflammatory response by cleaving various proteins and activating pro-inflammatory signaling pathways.[3]
This compound, by selectively inhibiting HNE, is designed to restore the protease/anti-protease balance in inflammatory pulmonary diseases.[1][7] The inhibition of HNE by this compound is expected to prevent the breakdown of lung tissue and reduce the downstream inflammatory signaling.
Below is a diagram illustrating the signaling pathway of Human Neutrophil Elastase and the point of intervention for this compound.
Experimental Protocols
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol outlines a typical fluorometric assay to determine the inhibitory activity of compounds against HNE.
Detailed Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized human neutrophil elastase in assay buffer to the desired stock concentration.
-
Prepare serial dilutions of this compound in assay buffer. A suitable solvent like DMSO may be used for initial stock preparation, ensuring the final concentration in the assay does not exceed 1%.
-
Prepare the fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) in assay buffer.[3]
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, this compound dilutions (or vehicle control), and the HNE enzyme solution.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
In Vivo Elastase-Induced Acute Lung Injury Model in Mice
This model is used to evaluate the efficacy of HNE inhibitors in a disease-relevant context.[2][6]
Detailed Methodology:
-
Animal Acclimatization:
-
House mice in a controlled environment with a standard diet and water ad libitum for at least one week before the experiment.
-
-
Compound Administration:
-
Induction of Lung Injury:
-
Assessment of Lung Injury:
-
At a predetermined time point after elastase instillation (e.g., 24 hours), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting (total cells and neutrophils) and cytokine analysis.
-
Harvest the lungs for histological examination to assess tissue damage, inflammation, and hemorrhage. Hemoglobin concentration in the BALF can also be measured as an indicator of hemorrhage.[2]
-
-
Data Analysis:
-
Compare the readouts (e.g., neutrophil count in BALF, lung histology scores) between the this compound-treated group and the vehicle-treated group to determine the efficacy of the inhibitor.
-
Clinical Development
This compound has been evaluated in clinical trials for its safety, tolerability, and efficacy in patients with non-cystic fibrosis bronchiectasis.[4] A Phase IIa, randomized, double-blind, placebo-controlled study assessed the oral administration of this compound. The primary objectives of such studies are typically to evaluate the safety and tolerability, while secondary objectives include assessing effects on pulmonary function, biomarkers of inflammation and tissue damage, and pharmacokinetics.[4][8][9]
Conclusion
This compound is a highly potent and selective inhibitor of human neutrophil elastase with a well-defined chemical structure and promising pharmacological properties. Its development has been guided by a strong understanding of its mechanism of action and its role in the pathophysiology of inflammatory lung diseases. The experimental protocols described herein provide a framework for the preclinical and clinical evaluation of this and similar compounds. Further research and clinical investigation will continue to elucidate the full therapeutic potential of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
The Therapeutic Potential of HNE Inhibitors: A Technical Guide to Bay-85-8501 and the Landscape of Neutrophil Elastase Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Neutrophil Elastase (HNE), a potent serine protease released by activated neutrophils, plays a critical role in the innate immune response. However, its dysregulation is a key driver in the pathophysiology of numerous chronic inflammatory and tissue-destructive diseases, particularly those affecting the pulmonary system. An imbalance between HNE and its endogenous inhibitors leads to excessive proteolytic activity, resulting in the degradation of extracellular matrix components, perpetuation of inflammation, and mucus hypersecretion. This has positioned HNE as a prime therapeutic target for a range of disorders, including bronchiectasis, chronic obstructive pulmonary disease (COPD), and acute lung injury (ALI). Bay-85-8501 is a novel, highly potent, and selective inhibitor of HNE that has shown significant promise in preclinical and clinical investigations. This technical guide provides an in-depth overview of the therapeutic potential of HNE inhibitors, with a specific focus on this compound. It details the underlying pathophysiology of HNE-mediated diseases, the mechanism of action of dihydropyrimidinone-based inhibitors, comprehensive experimental protocols, and a comparative analysis of the potency of this compound against other notable HNE inhibitors.
The Role of Human Neutrophil Elastase in Pulmonary Diseases
Human Neutrophil Elastase is a key mediator of tissue remodeling and inflammation[1]. An excess of HNE activity has been implicated in the pathogenesis of several inflammatory pulmonary diseases[1]. In healthy individuals, the activity of HNE is tightly regulated by endogenous inhibitors, primarily alpha-1 antitrypsin. However, in chronic inflammatory states, a persistent influx of neutrophils into the airways leads to an overwhelming release of HNE, creating a protease-antiprotease imbalance. This unchecked HNE activity contributes to disease progression through several mechanisms:
-
Extracellular Matrix Degradation: HNE degrades critical structural proteins of the lung parenchyma, including elastin and collagen, leading to loss of lung elasticity and the development of emphysema.
-
Inflammation Amplification: HNE can cleave and activate pro-inflammatory cytokines and chemokines, creating a vicious cycle of neutrophil recruitment and activation.
-
Mucus Hypersecretion: HNE is a potent secretagogue, stimulating goblet cell hyperplasia and mucus hyperproduction, which contributes to airway obstruction.
-
Impaired Host Defense: While essential for bacterial killing, excessive HNE can damage airway epithelium and impair ciliary function, increasing susceptibility to infections.
Caption: HNE-Mediated Signaling in Pulmonary Disease.
This compound: A Potent and Selective HNE Inhibitor
This compound is a novel, orally available, selective, and reversible inhibitor of human neutrophil elastase with picomolar activity[1]. It belongs to the dihydropyrimidinone class of compounds. The high potency and selectivity of this compound are attributed to its unique induced-fit binding mode to the S1 and S2 pockets of HNE. A strategically positioned methyl sulfone substituent "freezes" the bioactive conformation of the inhibitor, leading to a significant increase in potency and stability.
Mechanism of Action of Dihydropyrimidinone-Based HNE Inhibitors
Dihydropyrimidinone-based inhibitors like this compound are non-covalent, reversible inhibitors of HNE. Their mechanism of action involves a unique induced-fit binding to the enzyme's active site. Upon binding, the S2 pocket of HNE undergoes a significant conformational change, widening to accommodate the inhibitor molecule. This interaction is characterized by tight binding to both the S1 and S2 subsites of the protease. The presence of a methylsulfonyl group on the p-cyanophenyl ring of this compound is crucial for locking the molecule in its bioactive conformation, thereby enhancing its inhibitory potency and selectivity.
Caption: Mechanism of Action of this compound.
Quantitative Data on HNE Inhibitors
The potency of HNE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro potency of this compound in comparison to other notable HNE inhibitors and its in vivo efficacy in a preclinical model of acute lung injury.
| Inhibitor | IC50 (nM) | Class | Development Stage |
| This compound | 0.065 | Dihydropyrimidinone | Phase II |
| Sivelestat | 44 | N-acyl-L-valyl-N-[2-[[1-(5-oxohexyl)-1H-indol-3-yl]carbonyl]hydrazide] | Marketed (Japan, South Korea) |
| Alvelestat (AZD9668) | - | - | Phase II |
| CHF6333 | 0.2 | - | Phase I |
Table 1: Comparative In Vitro Potency of HNE Inhibitors
| Animal Model | Treatment | Endpoint | Result |
| Mouse Acute Lung Injury (HNE-induced) | This compound (0.01 mg/kg) | Lung Hemorrhage (Hemoglobin concentration) | Significant decrease |
| Mouse Acute Lung Injury (HNE-induced) | This compound (0.1 mg/kg) | Neutrophil Count in BALF | Significant decrease |
Table 2: In Vivo Efficacy of this compound in a Preclinical Model
Experimental Protocols
In Vitro HNE Inhibition Assay
This protocol describes a common method for determining the IC50 value of an HNE inhibitor using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35
-
Test inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test inhibitor in Assay Buffer to create a range of concentrations.
-
In the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions. Include wells with Assay Buffer only as a control (no inhibition) and wells with a known potent HNE inhibitor as a positive control.
-
Add 25 µL of HNE solution (final concentration ~0.5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the MeOSuc-AAPV-AMC substrate solution (final concentration ~100 µM) to each well.
-
Immediately begin monitoring the fluorescence intensity at 37°C in the microplate reader, taking readings every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: In Vitro HNE Inhibition Assay Workflow.
Zymosan-Induced Whole Blood Assay
This ex vivo assay assesses the ability of an inhibitor to suppress HNE release from neutrophils in a more physiologically relevant environment.
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
Zymosan A from Saccharomyces cerevisiae
-
Test inhibitor (e.g., this compound)
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
-
Plasma collection tubes
-
HNE activity assay kit (as described in 4.1 or similar)
Procedure:
-
Prepare a stock solution of the test inhibitor.
-
Pre-incubate aliquots of whole blood with various concentrations of the test inhibitor or vehicle control at 37°C for 30 minutes.
-
Prepare a suspension of zymosan in PBS.
-
Add the zymosan suspension to the pre-incubated blood samples to a final concentration that elicits a robust neutrophil activation (typically 1-10 mg/mL). Include a negative control with PBS instead of zymosan.
-
Incubate the blood samples with zymosan at 37°C for a defined period (e.g., 30-60 minutes) with gentle agitation to stimulate neutrophil degranulation.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the blood samples at a low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the HNE activity in the plasma samples using an HNE activity assay as described in section 4.1.
-
Calculate the percentage inhibition of HNE release for each inhibitor concentration relative to the vehicle-treated, zymosan-stimulated control.
HNE-Induced Acute Lung Injury Model in Mice
This in vivo model is used to evaluate the efficacy of HNE inhibitors in a setting that mimics certain aspects of acute lung injury.
Animals:
-
Male C57BL/6 mice (or other suitable strain), 8-12 weeks old.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Test inhibitor (e.g., this compound)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mice using a calibrated vaporizer.
-
Administer the test inhibitor (e.g., this compound) via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before HNE challenge (e.g., 1 hour). A vehicle control group should also be included.
-
Position the anesthetized mouse on a slanted board to facilitate intratracheal instillation.
-
Expose the trachea through a small incision and instill a defined dose of HNE (e.g., 50-100 µg in 50 µL of sterile saline) directly into the lungs. A sham group receiving only saline should be included.
-
Suture the incision and allow the mice to recover.
-
At a predetermined time point after HNE instillation (e.g., 4-24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS or saline into the lungs.
-
Analyze the BAL fluid for:
-
Total and differential cell counts (especially neutrophils).
-
Total protein concentration (as a measure of alveolar-capillary barrier permeability).
-
Hemoglobin concentration (as a measure of hemorrhage).
-
Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α).
-
-
The lungs can also be harvested for histological analysis to assess the degree of inflammation and tissue damage.
-
Compare the readouts between the vehicle-treated and inhibitor-treated groups to determine the efficacy of the HNE inhibitor.
Clinical Development of this compound
This compound has been evaluated in clinical trials for its therapeutic potential in pulmonary diseases. A notable study is the Phase IIa clinical trial in patients with non-cystic fibrosis bronchiectasis (NCT01818544)[2][3].
Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with a confirmed diagnosis of non-cystic fibrosis bronchiectasis.
-
Intervention: Oral administration of this compound (1 mg once daily) or placebo for 28 days.
-
Primary Endpoint: Safety and tolerability of this compound.
-
Secondary Endpoints: Effects on pulmonary function, biomarkers of inflammation and tissue damage, health-related quality of life, and pharmacokinetics.
Key Findings:
-
This compound was generally safe and well-tolerated over the 28-day treatment period.
-
A significant reduction in HNE activity in the blood was observed in the this compound group after zymosan challenge[4].
-
No significant changes were observed in lung function parameters or sputum HNE activity between the treatment and placebo groups in this short-term study.
The results of this study supported the further investigation of this compound in longer-term clinical trials to fully assess its efficacy in treating bronchiectasis and other HNE-mediated diseases.
Caption: Phase II Clinical Trial Workflow for this compound.
Conclusion
The inhibition of human neutrophil elastase represents a compelling therapeutic strategy for a variety of inflammatory and tissue-destructive diseases, particularly those affecting the lungs. This compound has emerged as a highly potent and selective HNE inhibitor with a well-defined mechanism of action and a favorable safety profile in early clinical trials. The preclinical data demonstrating its efficacy in reducing lung injury and inflammation, coupled with evidence of target engagement in humans, underscore its therapeutic potential. Further clinical development, including longer-term efficacy studies, is warranted to fully elucidate the role of this compound in the management of bronchiectasis, COPD, and other HNE-driven pathologies. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working in this promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 4. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Bay-85-8501: A Technical Overview of Preclinical and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-85-8501 is a novel, potent, and selective, reversible inhibitor of human neutrophil elastase (HNE).[1][2][3] HNE is a serine protease implicated in the pathogenesis of a variety of inflammatory lung diseases, including bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[4] By inhibiting HNE, this compound aims to restore the protease/anti-protease balance in the lungs, thereby reducing inflammation and tissue damage.[4] This technical guide provides a comprehensive overview of the preclinical and clinical studies involving this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways and workflows.
Preclinical Studies
In Vitro Activity
This compound has demonstrated high potency and selectivity for human neutrophil elastase in in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (HNE) | 65 pM | [3] |
| Ki (HNE) | 0.08 nM | [3] |
| Ki (MNE) | 6 nM | [3] |
Animal Models
This compound has been evaluated in rodent models of acute lung injury and pulmonary hypertension, demonstrating significant efficacy.
Table 2: Efficacy of this compound in Preclinical Animal Models
| Animal Model | Key Findings | Reference |
| Protease-induced acute lung injury in mice | Ameliorated pulmonary inflammation with a minimal effective dose of 0.01 mg/kg (p.o.). | [4] |
| Porcine pancreatic elastase (pPE)-induced emphysema in mice | Significantly reduced right ventricular pressure and right ventricular hypertrophy. | |
| Monocrotaline (MCT)-induced pulmonary hypertension in rats | At 10 mg/kg (p.o.), significantly reduced right ventricular pressure and hypertrophy. |
Experimental Protocols: Preclinical
Protease-Induced Acute Lung Injury in Mice
A common method for inducing acute lung injury in mice involves the intratracheal administration of lipopolysaccharide (LPS).
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of Injury: Mice are anesthetized, and the trachea is exposed. A specific dose of LPS (e.g., 1-5 mg/kg) in a sterile saline solution is instilled directly into the trachea.
-
Treatment: this compound or vehicle is administered orally at a specified time point before or after LPS instillation.
-
Endpoint Analysis: At a predetermined time after LPS administration (e.g., 24 or 48 hours), animals are euthanized. Bronchoalveolar lavage (BAL) is performed to collect fluid for cell counting (total and differential) and cytokine analysis (e.g., TNF-α, IL-1β, IL-6). Lung tissue may also be collected for histological examination to assess the degree of inflammation and injury, and for myeloperoxidase (MPO) activity assays to quantify neutrophil infiltration.
Clinical Trials
Phase I: First-in-Man Study in Healthy Volunteers
A single-dose escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Oral Doses)
| Parameter | Finding | Reference |
| Absorption | Fast, with maximum concentration (Cmax) reached after approximately 1 hour. | |
| Dose Proportionality | Cmax and Area Under the Curve (AUC) (0-24h) increased in a dose-proportional manner for doses up to 1.0 mg. | |
| Half-life | Mean drug half-life was up to 145-175 hours, supporting once-daily dosing. | |
| Elimination | Renal elimination of the unchanged drug was a minor pathway (<4%). |
Safety and Tolerability: Single oral doses of this compound up to 1.0 mg were found to be safe and well-tolerated, with no serious or severe adverse events reported. All clinical safety parameters, including blood pressure, heart rate, ECG, and clinical laboratory values, remained within the normal range.
Phase IIa: Study in Patients with Non-Cystic Fibrosis Bronchiectasis
A randomized, double-blind, placebo-controlled, parallel-group study (NCT01818544) was conducted to assess the safety, tolerability, and efficacy of this compound in patients with non-cystic fibrosis bronchiectasis.[1][5] Patients received either 1 mg of this compound or a placebo once daily for 28 days.[1]
Table 4: Key Outcomes of the Phase IIa Study of this compound in Patients with Non-CF Bronchiectasis
| Outcome | This compound (n=47) | Placebo (n=47) | p-value | Reference |
| Treatment-Emergent Adverse Events (TEAEs) | 31 patients (66%) | 36 patients (77%) | N/A | [1] |
| Serious TEAEs (not study-drug related) | 3 patients | 1 patient | N/A | [1] |
| Change in Pulmonary Function Parameters | No significant change from baseline. | No significant change from baseline. | N/S | [1] |
| Change in Health-Related Quality of Life | No improvement. | No improvement. | N/S | [1] |
| HNE Activity in Blood (post-zymosan challenge) | Significantly decreased. | No significant change. | 0.0250 | [1] |
| Change in Sputum Interleukin-8 Levels | Small increase noted. | No significant change. | N/A | [1] |
N/A: Not available; N/S: Not significant
Pharmacokinetics in Patients: Trough plasma concentrations of this compound reached a plateau after two weeks of daily administration.[1]
Experimental Protocols: Clinical
Ex-vivo Zymosan Whole Blood Challenge Assay
This assay is used to assess the pharmacodynamic effect of this compound on HNE activity in a stimulated whole blood environment.
-
Blood Collection: Whole blood is collected from study participants at specified time points (e.g., pre-dose and post-dose).
-
Stimulation: An aliquot of whole blood is stimulated with zymosan, a yeast cell wall component that activates neutrophils and induces the release of HNE.
-
Incubation: The blood-zymosan mixture is incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
HNE Activity Measurement: The HNE activity in the plasma is measured using a specific chromogenic or fluorogenic substrate. The activity is quantified by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: The HNE activity in post-dose samples is compared to pre-dose samples to determine the percentage of inhibition by this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Development workflow of this compound.
Conclusion
This compound is a potent and selective inhibitor of human neutrophil elastase with a favorable safety and pharmacokinetic profile. Preclinical studies demonstrated its efficacy in animal models of lung disease. While a Phase IIa clinical trial in patients with non-cystic fibrosis bronchiectasis showed good safety and target engagement in the systemic circulation, it did not translate to significant improvements in clinical endpoints related to lung function or health-related quality of life.[1] Further investigation is needed to understand the disconnect between systemic HNE inhibition and clinical efficacy in the lungs and to explore the potential of this compound in other inflammatory conditions.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 2. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Transcriptional Profiling of Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
The Picomolar Potency of Bay-85-8501: A Technical Guide to a Highly Potent Human Neutrophil Elastase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Bay-85-8501, a selective and reversible inhibitor of Human Neutrophil Elastase (HNE) characterized by its remarkable picomolar potency. This compound is under investigation as a therapeutic agent for a variety of inflammatory pulmonary diseases, including non-cystic fibrosis bronchiectasis (non-CF BE), chronic obstructive pulmonary disease (COPD), and acute lung injury (ALI).[1][2][3][4] This document details the quantitative data supporting its potency, the experimental methodologies used for its characterization, and the pathological signaling pathways it targets.
Mechanism of Action: Induced-Fit Binding and Bioactive Conformation Locking
This compound's exceptional potency is attributed to a "locked" bioactive conformation achieved through a strategically positioned methyl sulfone substituent.[1][2] This rigid structure facilitates an induced-fit binding mode, allowing for tight and highly selective interactions within the S1 and S2 pockets of the HNE active site.[1][2] This precise interaction underpins its picomolar inhibitory activity against HNE.
Quantitative Potency and Selectivity
The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The data highlights its high potency against HNE and its selectivity over other related proteases.
| Parameter | Target | Value | Reference |
| IC50 | Human Neutrophil Elastase (HNE) | 65 pM | [5] |
| Ki | Human Neutrophil Elastase (HNE) | 0.08 nM | [5] |
| Ki | Mouse Neutrophil Elastase (MNE) | 6 nM | [5] |
| In Vivo Efficacy | HNE-induced lung injury (mouse model) | Significant effect at 0.01 - 0.1 mg/kg | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the characterization of this compound.
In Vitro Human Neutrophil Elastase Inhibition Assay
This cell-based assay quantifies the ability of this compound to inhibit HNE released from stimulated human neutrophils.
1. Isolation of Human Neutrophils:
-
Whole blood is collected from healthy human donors.
-
Neutrophils are isolated using Lymphoprep™ density gradient centrifugation.[5]
2. Cell Plating and Stimulation:
-
Isolated neutrophils are plated in 96-well plates at a density of 5 x 10^5 cells per well.[5]
-
Cells are incubated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50 nM to stimulate the release of HNE.[5]
3. Inhibition Assay:
-
This compound is added to the wells at various concentrations (e.g., 12.5, 25, and 50 µM) prior to or concurrently with PMA stimulation.[5]
-
The plate is incubated for 3 hours.[5]
-
The remaining HNE activity is measured using a specific chromogenic or fluorogenic substrate. The decrease in substrate cleavage in the presence of this compound, compared to a vehicle control, is used to determine the inhibitory potency.
In Vivo Model of HNE-Induced Acute Lung Injury
This animal model assesses the in vivo efficacy of this compound in preventing lung damage caused by direct instillation of HNE.
1. Animal Model:
-
Mice or rats are used for this model of elastase-induced lung injury.[5]
2. Drug Administration:
-
This compound is administered orally (p.o.) at a range of doses (e.g., 0.003 to 30 mg/kg) one hour prior to the induction of lung injury.[5]
3. Induction of Lung Injury:
-
Human Neutrophil Elastase (HNE) is instilled orotracheally into the lungs of the anesthetized animals to induce acute lung injury.[5]
4. Assessment of Lung Injury:
-
After a set period, the animals are euthanized, and bronchoalveolar lavage (BAL) fluid and lung tissue are collected.
-
Key parameters measured to quantify the extent of lung injury and the protective effect of this compound include:
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the pathological signaling cascade of HNE and the experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Reversibility of HNE Inhibition by Bay-85-8501: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reversible inhibition of human neutrophil elastase (HNE) by the potent and selective inhibitor, Bay-85-8501. This document details the quantitative aspects of this interaction, outlines the experimental methodologies for its characterization, and visualizes the pertinent biological pathways and experimental workflows.
Executive Summary
Human neutrophil elastase is a serine protease implicated in the pathogenesis of numerous inflammatory diseases, particularly those affecting the pulmonary system.[1][2] this compound is a novel, orally active dihydropyrimidinone inhibitor of HNE that has demonstrated picomolar potency and high selectivity.[2][3] A key characteristic of its mechanism of action is its reversible binding to HNE, a feature that distinguishes it from irreversible inhibitors and has significant implications for its pharmacological profile.[4] This guide will explore the data and methodologies that underscore the reversible nature of this compound's interaction with HNE.
Quantitative Data on this compound Inhibition of HNE
The inhibitory potency and binding kinetics of this compound have been characterized through various in vitro studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against Human Neutrophil Elastase
| Parameter | Value | Description |
| IC50 | 65 pM | The concentration of this compound required to inhibit 50% of HNE activity in a biochemical assay.[4] |
| Ki | 0.08 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.[4] |
Table 2: Binding Kinetics of this compound with HNE
| Parameter | Value | Description |
| Residence Time | ~17 min | The average duration for which a single molecule of this compound remains bound to the HNE active site. |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the reversible inhibition of HNE by this compound.
HNE Inhibition Assay (Fluorometric)
This assay is employed to determine the concentration-dependent inhibition of HNE by this compound and to calculate the IC50 value.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
This compound, serially diluted in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)
Procedure:
-
Prepare a working solution of HNE in Assay Buffer.
-
In a 96-well plate, add a small volume of the serially diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the HNE working solution to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30 minutes.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.
-
Plot the percentage of HNE inhibition against the logarithm of this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Determination of Reversibility: The Jump-Dilution Method
This experiment is crucial for demonstrating the reversible nature of an inhibitor by observing the recovery of enzyme activity upon rapid dilution of the enzyme-inhibitor complex.
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Fluorogenic HNE substrate
-
Assay Buffer
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Pre-incubation: Incubate a concentrated solution of HNE with a saturating concentration of this compound (e.g., 10-100 times the IC50) to form the enzyme-inhibitor (EI) complex. A control incubation of HNE with vehicle (DMSO) is also prepared.
-
Rapid Dilution: Rapidly dilute the EI complex and the control enzyme solution into pre-warmed Assay Buffer containing the fluorogenic substrate. The dilution factor should be large enough (e.g., 100-fold) to reduce the free inhibitor concentration to a level significantly below its IC50.
-
Kinetic Measurement: Immediately monitor the fluorescence intensity over time.
-
Data Analysis:
-
The control reaction (enzyme diluted without inhibitor) will show a linear increase in fluorescence, representing the uninhibited reaction rate.
-
If this compound is a reversible inhibitor, the fluorescence curve for the diluted EI complex will initially be flat (inhibited) and then gradually curve upwards as the inhibitor dissociates from the enzyme, leading to a recovery of enzymatic activity.
-
The rate of this recovery is related to the dissociation rate constant (k_off).
-
If the inhibitor were irreversible, no significant recovery of enzyme activity would be observed over time.
-
Zymosan-Induced HNE Release from Whole Blood
This ex-vivo assay assesses the ability of this compound to inhibit HNE activity in a more physiologically relevant context where neutrophils are stimulated to release their granular contents.[5]
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
RPMI-1640 medium
-
Fluorogenic HNE substrate
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Pre-treat aliquots of whole blood with various concentrations of this compound or vehicle (DMSO) and incubate at 37°C for 30 minutes.
-
Prepare a suspension of zymosan in RPMI-1640.
-
Add the zymosan suspension to the blood samples to stimulate neutrophil degranulation. A negative control with RPMI-1640 alone should be included.
-
Incubate the samples at 37°C with gentle agitation for a defined period (e.g., 60 minutes).
-
Pellet the blood cells by centrifugation.
-
Collect the plasma supernatant, which now contains the released HNE.
-
Measure the HNE activity in the plasma samples using the fluorometric assay described in section 3.1.
-
Compare the HNE activity in the plasma from this compound-treated samples to the vehicle-treated samples to determine the extent of inhibition.
Visualizations
Signaling Pathway of HNE in Inflammation
Human neutrophil elastase, once released by activated neutrophils, can cleave a variety of extracellular matrix proteins and other signaling molecules, contributing to tissue damage and perpetuating the inflammatory cascade. This compound, by inhibiting HNE, can interrupt these pathological processes.
Experimental Workflow for Determining Reversibility
The jump-dilution experiment is a critical workflow to differentiate between reversible and irreversible inhibitors. The following diagram illustrates the logical steps of this assay.
Logical Relationship of this compound's Mechanism of Action
This compound's efficacy is a result of its potent, selective, and reversible inhibition of HNE, which is facilitated by an induced-fit binding mechanism.
Conclusion
The data and methodologies presented in this technical guide underscore the characterization of this compound as a potent and reversible inhibitor of human neutrophil elastase. Its picomolar potency, combined with a reversible binding mechanism, makes it a promising candidate for the treatment of HNE-driven inflammatory diseases. The detailed experimental protocols provide a framework for the continued investigation of this and similar compounds, while the visualized pathways offer a clear representation of its mechanism of action and therapeutic rationale.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Natural Metabolite and Inhibitor of the NLRP3 Inflammasome: 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Bay-85-8501 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE), along with protocols for its handling and use in research settings.
Introduction
This compound, with the chemical name (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, is a reversible and highly selective inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in a variety of inflammatory pulmonary diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[2][3][4] By inhibiting HNE, this compound has shown potential in mitigating inflammation and tissue damage in preclinical and clinical studies.[2]
Solubility of this compound
The solubility of this compound in various solvents is a critical factor for its use in in vitro and in vivo experiments. The following table summarizes the available solubility data.
| Solvent | Concentration | Molarity | Notes |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | 421.53 mM | Requires sonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Aqueous-Based Solution | ≥ 5 mg/mL | ≥ 10.54 mM | A clear solution can be achieved using a co-solvent system. The saturation point is not specified.[1] |
| Oil-Based Suspension | ≥ 5 mg/mL | ≥ 10.54 mM | A uniform suspension can be prepared for in vivo studies. The saturation point is not specified.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions in aqueous media for cell-based assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.74 mg of this compound (Molecular Weight: 474.46 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.74 mg of this compound.
-
Vortex the tube vigorously for 1-2 minutes to initially mix the compound.
-
Sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous-Based Working Solution for In Vitro Assays
This protocol details the preparation of a working solution of this compound in a co-solvent system suitable for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile tubes
Procedure:
-
To prepare 1 mL of a final working solution, start with a calculated volume of the 10 mM DMSO stock solution. For example, for a 10 µM final concentration, take 1 µL of the 10 mM stock.
-
In a sterile tube, add the following components in order, mixing well after each addition:
-
400 µL of PEG300
-
The calculated volume of this compound DMSO stock (e.g., 1 µL)
-
Bring the DMSO volume up to 100 µL with pure DMSO if necessary to maintain a 10% DMSO concentration in the final solution.
-
50 µL of Tween-80
-
450 µL of Saline solution
-
-
Vortex the final solution thoroughly to ensure homogeneity. This formulation is designed to keep the compound in solution in an aqueous environment.
Protocol 3: Preparation of a Corn Oil Suspension for In Vivo Administration
This protocol describes the preparation of a this compound suspension in corn oil for oral gavage or other in vivo delivery methods.
Materials:
-
50 mg/mL this compound stock solution in DMSO
-
Corn oil
-
Sterile tubes
Procedure:
-
To prepare a 1 mL working suspension, add 100 µL of a 50 mg/mL this compound stock solution in DMSO to a sterile tube.
-
Add 900 µL of corn oil to the tube.
-
Mix the components thoroughly by vortexing or sonication to create a uniform suspension. This protocol is suitable for short-term dosing studies. For longer studies, the stability of the formulation should be considered.[1]
Human Neutrophil Elastase (HNE) Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the activity of HNE. HNE, when released by neutrophils at sites of inflammation, can cleave a variety of extracellular matrix proteins and other substrates, leading to tissue damage and perpetuation of the inflammatory response. The diagram below illustrates key downstream signaling events initiated by HNE.
Experimental Workflow for Testing this compound Efficacy In Vitro
The following diagram outlines a general workflow for assessing the inhibitory activity of this compound on HNE in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human neutrophil-derived elastase induces airway smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bay-85-8501, a Potent Human Neutrophil Elastase Inhibitor
For research, scientist, and drug development professionals, this document provides detailed experimental protocols and application notes for the use of Bay-85-8501, a selective and reversible inhibitor of human neutrophil elastase (HNE).
This compound is a highly potent small molecule inhibitor of human neutrophil elastase, an enzyme implicated in the pathogenesis of various inflammatory pulmonary diseases, including bronchiectasis and acute lung injury.[1][2][3] This document outlines detailed protocols for in vitro and in vivo studies to facilitate research into the therapeutic potential of this compound.
Mechanism of Action
This compound is a selective, reversible, and potent inhibitor of Human Neutrophil Elastase (HNE) with a reported IC50 of 65 pM.[4] HNE is a serine protease stored in the azurophilic granules of neutrophils.[5] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade components of the extracellular matrix, such as elastin and collagen.[3][5] This enzymatic activity contributes to tissue damage and perpetuates the inflammatory response. This compound directly binds to HNE, inhibiting its proteolytic activity and thereby mitigating its pathological effects.
Data Presentation
The following table summarizes the key quantitative data for this compound based on preclinical and clinical studies.
| Parameter | Value | Species | Model System | Reference |
| IC50 (HNE) | 65 pM | Human | In vitro enzyme assay | [4] |
| Minimal Effective Dose | 0.01 mg/kg (p.o.) | Mouse | Protease-induced acute lung injury | [1][2] |
| Phase I Clinical Trial Dose | 0.05 - 1.0 mg (single dose) | Human | Healthy male subjects | [6] |
| Phase IIa Clinical Trial Dose | 1 mg (once daily for 28 days) | Human | Patients with non-cystic fibrosis bronchiectasis | [7] |
Experimental Protocols
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against purified HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0[8]
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in Assay Buffer to obtain a range of test concentrations.
-
Enzyme Preparation: Dilute purified HNE in Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted this compound solution or vehicle control. b. Add 25 µL of the diluted HNE solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 25 µL of the fluorogenic HNE substrate solution to each well.
-
Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at 37°C.[8]
-
Data Analysis: a. Calculate the rate of substrate hydrolysis (slope of the fluorescence versus time curve). b. Determine the percentage of HNE inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
In Vivo Acute Lung Injury (ALI) Model in Mice
This protocol outlines the induction of acute lung injury in mice and the evaluation of the therapeutic efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
ALI Induction: a. Anesthetize the mice using isoflurane. b. Expose the trachea through a small incision. c. Intratracheally instill a single dose of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline to induce lung inflammation.[9] A control group should receive sterile saline only.
-
Treatment: a. Administer this compound orally (p.o.) at the desired doses (e.g., 0.01 - 10 mg/kg) at a specified time point relative to LPS instillation (e.g., 1 hour before or 2 hours after).[1] A vehicle control group should be included.
-
Sample Collection and Analysis (24-48 hours post-LPS): a. Euthanize the mice. b. Bronchoalveolar Lavage (BAL): i. Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline. ii. Centrifuge the BAL fluid (BALF) to pellet the cells. iii. Determine the total and differential cell counts in the cell pellet. iv. Measure the protein concentration in the BALF supernatant as an indicator of alveolar-capillary barrier permeability. v. Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF supernatant using ELISA. c. Lung Histology: i. Perfuse the lungs and fix them in 10% formalin. ii. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). iii. Evaluate the lung sections for signs of inflammation, edema, and tissue damage.
Signaling Pathways and Experimental Workflows
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. mdpi.com [mdpi.com]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
A Comprehensive Guide to In Vitro Assays with Bay-85-8501: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory pulmonary diseases.[1][2] HNE is stored in the azurophil granules of neutrophils and, upon release, can degrade components of the extracellular matrix, such as elastin and collagen.[2] An imbalance between HNE and its endogenous inhibitors can lead to tissue damage and inflammation, contributing to conditions like chronic obstructive pulmonary disease (COPD), bronchiectasis, and acute lung injury.[2][3][4] this compound offers a promising therapeutic strategy by restoring this protease-antiprotease balance.[2][5]
These application notes provide detailed protocols for key in vitro assays to evaluate the activity of this compound and compounds with similar mechanisms of action.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the S1 and S2 pockets of HNE, preventing the enzyme from cleaving its substrates.[2] This targeted inhibition modulates the downstream inflammatory cascade driven by excessive HNE activity.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against human neutrophil elastase (HNE) and another serine protease, proteinase 3 (PR3).
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Human Neutrophil Elastase (HNE) | Biochemical (Fluorogenic Substrate) | 65 pM | [1] |
| This compound | Human Neutrophil Elastase (HNE) | Biochemical (Fluorogenic Substrate) | 70 pM | [6] |
| This compound | Human Neutrophil Elastase (HNE) | Biochemical (FRET peptide) | 0.5 nM | |
| This compound | Proteinase 3 (PR3) | Biochemical (FRET peptide) | 101 nM |
Experimental Protocols
HNE Inhibition Assay (Fluorogenic Substrate-Based)
This protocol describes a biochemical assay to determine the inhibitory activity of a compound against purified HNE using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader with kinetic capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the HNE substrate in DMSO. Dilute to the final working concentration (typically 2x the final assay concentration) in Assay Buffer just before use.
-
Reconstitute and dilute HNE in Assay Buffer to the desired working concentration (typically 2x the final assay concentration).
-
Prepare a serial dilution of the test compound in Assay Buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 50 µL of the test compound dilutions or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the HNE solution to each well.
-
Include wells for a no-enzyme control (add 25 µL of Assay Buffer instead of HNE solution).
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the HNE substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm) kinetically over 30 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Zymosan-Stimulated Whole Blood Assay
This ex vivo assay measures the ability of a compound to inhibit HNE released from neutrophils in a more physiologically relevant whole blood matrix.
Materials:
-
Freshly drawn human whole blood (anticoagulant: e.g., heparin)
-
Zymosan A from Saccharomyces cerevisiae
-
Phosphate Buffered Saline (PBS)
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
HNE activity detection reagents (as described in Protocol 1 or a commercially available kit)
-
Incubator (37°C with shaking)
-
Centrifuge
Procedure:
-
Zymosan Preparation:
-
Prepare a stock suspension of zymosan in PBS. Some protocols recommend boiling the zymosan suspension to enhance its stimulatory activity.
-
-
Blood Treatment and Stimulation:
-
Pre-incubate aliquots of whole blood with various concentrations of the test compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the zymosan suspension to the blood samples to stimulate neutrophil degranulation.
-
Incubate the samples at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).
-
-
Sample Processing:
-
Following incubation, centrifuge the blood samples to pellet the cells.
-
Carefully collect the plasma supernatant, which contains the released HNE.
-
-
Measurement of HNE Activity:
-
Measure the HNE activity in the plasma samples using a fluorogenic substrate assay as described in Protocol 1 or a suitable commercial kit. The plasma samples may require dilution in Assay Buffer.
-
-
Data Analysis:
-
Calculate the percent inhibition of HNE activity for each compound concentration relative to the vehicle-treated, zymosan-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Concluding Remarks
The in vitro assays described provide robust methods for characterizing the inhibitory activity of this compound and other HNE inhibitors. The biochemical assay allows for direct assessment of enzyme inhibition, while the zymosan-stimulated whole blood assay offers a more complex, physiologically relevant system to evaluate compound efficacy in the presence of plasma proteins and other blood components. These protocols can be adapted and optimized to suit specific research needs and are fundamental tools in the preclinical evaluation of potential therapies for HNE-driven diseases.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Neutrophil elastase activates the release of extracellular traps from COPD blood monocyte‐derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Bay-85-8501
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Bay-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE), in cell-based assays. The following sections detail the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Introduction
This compound is a selective, reversible, and potent inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases, particularly those affecting the pulmonary system.[1][2][3] HNE is stored in the azurophilic granules of neutrophils and is released upon cellular activation.[2][4] Its enzymatic activity contributes to tissue remodeling and degradation of the extracellular matrix.[2] this compound offers a valuable tool for studying the role of HNE in disease models and for the development of novel therapeutics.
Mechanism of Action
This compound functions by binding to the S1 and S2 pockets of human neutrophil elastase, thereby inhibiting its enzymatic activity.[2][3] This targeted inhibition prevents the downstream effects of HNE, which include the breakdown of matrix proteins like elastin and collagen, and the amplification of inflammatory responses.[2]
Quantitative Data
The inhibitory potency of this compound against human neutrophil elastase and other related proteases has been determined in various studies. The following table summarizes key quantitative data.
| Target Enzyme | Inhibitor | IC50 Value | Cell/System | Reference |
| Human Neutrophil Elastase (HNE) | This compound | 65 pM | Purified Enzyme | [1] |
| Human Neutrophil Elastase (HNE) | This compound | 70 pM | Preclinical studies | |
| Human Neutrophil Elastase (HNE) | This compound | 0.5 nM | In vitro assay | [5] |
| Proteinase 3 (PR3) | This compound | 101 nM | In vitro assay | [5] |
Signaling Pathway
The signaling pathway involving human neutrophil elastase is central to inflammatory processes. Upon stimulation, neutrophils release HNE, which then acts on various substrates in the extracellular space. This leads to tissue damage and the propagation of inflammation. This compound directly inhibits HNE, thus blocking these downstream events.
Experimental Protocols
This section provides detailed protocols for cell-based assays to evaluate the inhibitory activity of this compound on human neutrophil elastase.
Protocol 1: Inhibition of HNE Release from Isolated Human Neutrophils
This protocol describes the isolation of primary human neutrophils and the subsequent measurement of HNE inhibition by this compound upon stimulation with Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
Whole blood from healthy donors
-
Histopaque®-1077
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation/Emission: ~360-380 nm / ~460 nm)
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation with Histopaque®-1077 according to the manufacturer's protocol.
-
After isolation, wash the neutrophil pellet with RPMI 1640 and resuspend in RPMI 1640 supplemented with 1% FBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
-
Cell Plating and Treatment:
-
Plate 100 µL of the neutrophil suspension (1 x 10^5 cells/well) into a 96-well black, clear-bottom plate.
-
Prepare serial dilutions of this compound in RPMI 1640.
-
Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Stimulation of HNE Release:
-
Measurement of HNE Activity:
-
Prepare a working solution of the fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC) in an appropriate assay buffer.
-
Add 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity using a plate reader at excitation and emission wavelengths of approximately 360-380 nm and 460 nm, respectively.[8][9]
-
Monitor the fluorescence kinetically for 10-30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition of HNE activity for each concentration of this compound relative to the vehicle-treated, PMA-stimulated control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: HNE Inhibition Assay Using U937 or HL-60 Cell Lines
As an alternative to primary neutrophils, human myeloid cell lines such as U937 and HL-60, which express HNE, can be utilized.[4][8]
Materials:
-
U937 or HL-60 cells
-
Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation/Emission: ~360-380 nm / ~460 nm)
Procedure:
-
Cell Culture and Plating:
-
Culture U937 or HL-60 cells according to standard protocols.
-
Plate the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well).
-
Optionally, differentiate the cells towards a neutrophil-like phenotype by treating with agents like DMSO or retinoic acid for several days prior to the assay.
-
-
Inhibitor Treatment and Cell Lysis:
-
Treat the cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 1-4 hours).
-
After incubation, lyse the cells using a suitable lysis buffer to release intracellular HNE.[8]
-
-
Measurement of HNE Activity:
-
Transfer the cell lysates to a new 96-well black plate.
-
Add the fluorogenic HNE substrate to each well.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 of this compound for intracellular HNE.
-
Experimental Workflow
The following diagram illustrates a general workflow for a cell-based assay to evaluate HNE inhibitors.
Conclusion
The provided protocols and information offer a comprehensive guide for researchers to effectively utilize this compound in cell-based assays to study the role of human neutrophil elastase in various biological contexts. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for advancing research and drug development in inflammation-related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Neutrophil NET Formation with Microbial Stimuli Requires Late Stage NADPH Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil Extracellular Traps Activate Proinflammatory Functions of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Bay-85-8501 in Animal Models of Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory lung diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1] Neutrophil elastase, released by activated neutrophils, can degrade components of the extracellular matrix, leading to lung tissue damage and amplification of the inflammatory response.[1] this compound has been investigated in preclinical animal models of lung injury, demonstrating its potential as a therapeutic agent by mitigating the detrimental effects of excessive HNE activity.[1][2]
These application notes provide a comprehensive overview of the administration of this compound in animal models of lung injury, including detailed experimental protocols, a summary of key quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of human neutrophil elastase.[1] In the context of lung injury, the influx of neutrophils into the lung tissue leads to an increased concentration of HNE. This excess HNE activity contributes to the breakdown of elastin and other matrix proteins, impairs vascular barrier function, and promotes a pro-inflammatory environment. By inhibiting HNE, this compound is expected to reduce these pathological processes, thereby attenuating lung injury and inflammation.
Caption: Mechanism of Action of this compound in Lung Injury.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in a human neutrophil elastase (HNE)-induced mouse model of acute lung injury.
Table 1: Effect of this compound on Lung Hemorrhage and Neutrophil Infiltration
| Treatment Group | Dose (mg/kg, p.o.) | Hemoglobin Concentration in BALF | Neutrophil Count in BALF |
| Vehicle Control | - | Normal (Baseline) | Normal (Baseline) |
| HNE + Vehicle | - | Significantly Increased | Significantly Increased |
| HNE + this compound | 0.01 | Significantly Decreased vs. HNE + Vehicle | Not Significantly Different from HNE + Vehicle |
| HNE + this compound | 0.1 | Markedly Decreased vs. HNE + Vehicle | Significantly Decreased vs. HNE + Vehicle |
Data is inferred from a descriptive summary; specific numerical values with error bars are not available in the public domain.[3] BALF: Bronchoalveolar Lavage Fluid. "Significantly" refers to a statistically significant difference.
Experimental Protocols
Human Neutrophil Elastase (HNE)-Induced Acute Lung Injury Model in Mice
This protocol describes the induction of acute lung injury in mice via the intratracheal instillation of human neutrophil elastase, a model that directly assesses the in vivo efficacy of HNE inhibitors.
Materials:
-
Male CD-1 or C57BL/6 mice (8-10 weeks old)
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
This compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound orally (p.o.) to the treatment groups at the desired doses (e.g., 0.003, 0.01, 0.03, 0.1, 0.3, 3, 10, 30 mg/kg) one hour prior to HNE instillation.[3]
-
Administer the vehicle alone to the control and HNE-only groups.
-
-
Anesthesia: Anesthetize the mice using a standard protocol.
-
HNE Instillation:
-
Position the anesthetized mouse in a supine position.
-
Surgically expose the trachea.
-
Instill a solution of HNE in sterile PBS directly into the trachea using a fine-gauge needle or a specialized intratracheal instillation device.
-
The typical volume of instillation is 25-50 µL.
-
-
Post-Procedure Monitoring:
-
Allow the mice to recover from anesthesia on a warming pad.
-
Monitor the animals for any signs of distress.
-
-
Endpoint Analysis (e.g., 4-24 hours post-HNE instillation):
-
Euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect lung fluid for cell counting and biomarker analysis.
-
Collect lung tissue for histological examination and measurement of myeloperoxidase (MPO) activity.
-
Caption: Experimental Workflow for HNE-Induced Lung Injury Model.
Bronchoalveolar Lavage (BAL) and Cell Analysis
Procedure:
-
Euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Instill a known volume of cold, sterile PBS (e.g., 1 mL) into the lungs and then gently aspirate.
-
Repeat the instillation and aspiration process 2-3 times, pooling the collected fluid.
-
Centrifuge the BAL fluid (BALF) to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (neutrophils, macrophages, lymphocytes).
-
The supernatant can be stored at -80°C for cytokine and protein analysis.
Histological Analysis of Lung Injury
Procedure:
-
After BAL, perfuse the lungs with PBS to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 20-25 cm H₂O).
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Process the fixed lung tissue and embed in paraffin.
-
Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope and score for the following features of lung injury:
-
Alveolar congestion and hemorrhage
-
Neutrophil infiltration in the alveolar and interstitial spaces
-
Alveolar wall thickening and edema
-
Formation of hyaline membranes
-
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a quantitative measure of neutrophil infiltration.
Procedure:
-
Homogenize a known weight of lung tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction mixture containing a substrate for MPO (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.
-
Measure the change in absorbance over time using a spectrophotometer.
-
Calculate MPO activity relative to a standard or express as units per gram of tissue.
Signaling Pathways
The primary signaling pathway affected by this compound in the context of lung injury is the inflammatory cascade driven by neutrophil elastase.
Caption: this compound Inhibition of the HNE-Mediated Inflammatory Pathway.
Conclusion
This compound has demonstrated efficacy in a preclinical model of HNE-induced acute lung injury, primarily by reducing lung hemorrhage and neutrophil infiltration. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other HNE inhibitors in the context of ALI and ARDS. Further studies are warranted to generate more detailed quantitative data on the effects of this compound on a broader range of inflammatory mediators and lung function parameters.
References
Preparing Bay-85-8501 Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of Bay-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE). These guidelines are intended for researchers, scientists, and drug development professionals. The protocols cover the preparation of high-concentration stock solutions in dimethyl sulfoxide (DMSO) for in vitro use and multi-component solvent systems for in vivo applications. Additionally, this document summarizes the key chemical and biological properties of this compound and provides visual representations of the experimental workflow and its targeted signaling pathway.
Introduction to this compound
This compound is a selective, reversible, and potent small molecule inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases.[1][2][3][4] HNE is a key mediator of tissue destruction and inflammation in several pulmonary conditions.[3][4] this compound has demonstrated high efficacy, with an IC50 of 65 pM for HNE.[1][2] Its high selectivity and potency make it a valuable tool for research into HNE-mediated pathologies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Formula | C₂₂H₁₇F₃N₄O₃S |
| Molecular Weight | 474.46 g/mol |
| Appearance | Solid, white to off-white powder |
| CAS Number | 1161921-82-9 |
| IC50 | 65 pM for Human Neutrophil Elastase (HNE) |
Signaling Pathway of Human Neutrophil Elastase (HNE)
This compound exerts its effects by inhibiting HNE. HNE is a key player in inflammatory processes and its dysregulation is associated with various diseases. HNE can degrade components of the extracellular matrix and also cleave and activate various signaling molecules, leading to a pro-inflammatory cascade. The diagram below illustrates the central role of HNE in inflammation and the point of intervention for this compound.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound stock solutions for both in vitro and in vivo research applications.
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (in vitro use)
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution in cell culture media for in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 474.46 g/mol x 1000 = 4.7446 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
-
Dissolution in DMSO:
-
Add the weighed this compound to a sterile tube.
-
Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution with 4.7446 mg of compound).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation occurs.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Table 2: Molar Solution Preparation Guide for this compound in DMSO
| Desired Concentration | Volume of DMSO | Mass of this compound to Add |
| 1 mM | 1 mL | 0.474 mg |
| 5 mM | 1 mL | 2.372 mg |
| 10 mM | 1 mL | 4.745 mg |
| 20 mM | 1 mL | 9.49 mg |
Protocol 2: Preparation of Stock Solutions for in vivo Use
For in vivo studies, this compound is often formulated in a co-solvent system to ensure solubility and biocompatibility. Below are two established protocols.
Protocol 2a: DMSO, PEG300, Tween-80, and Saline Formulation
This formulation is suitable for achieving a clear solution at concentrations of at least 2.5 mg/mL.[1]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Solvent Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Add the solvents sequentially: DMSO, PEG300, Tween-80, and finally Saline.
-
Mix thoroughly after the addition of each solvent.
-
This protocol should yield a clear solution with a solubility of ≥ 2.5 mg/mL (5.27 mM).[1]
Protocol 2b: DMSO and Corn Oil Formulation
This formulation is an alternative for in vivo administration.
Materials:
-
This compound
-
DMSO
-
Corn Oil
Solvent Composition:
-
10% DMSO
-
90% Corn Oil
Procedure:
-
First, dissolve the this compound in DMSO.
-
Add the corn oil to the DMSO solution.
-
Mix thoroughly to ensure a homogenous solution.
-
This protocol should yield a clear solution with a solubility of ≥ 2.5 mg/mL (5.27 mM).[1]
Experimental Workflow and Storage
Proper handling and storage are crucial for maintaining the integrity and activity of this compound solutions. The following diagram outlines the general workflow from receiving the compound to its use in experiments.
Storage and Stability
-
Solid Compound: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions: Store stock solutions in tightly sealed vials at -20°C for up to 1 year or at -80°C for up to 2 years.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the solid compound and its solutions.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling the solid powder.
-
Disposal: Dispose of waste according to institutional and local regulations.
-
Safety Data Sheet (SDS): It is highly recommended to obtain and consult the specific Safety Data Sheet (SDS) for this compound from the supplier for comprehensive safety and handling information.
By following these detailed protocols and guidelines, researchers can confidently and accurately prepare this compound stock solutions for their scientific investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY85-8501|BAY 85-8501;BAY 858501 [dcchemicals.com]
- 3. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-85-8501 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases, particularly those affecting the pulmonary system.[1][2][3][4] HNE is a key mediator of tissue degradation and inflammation.[2][4] The inhibitory activity of this compound is highly specific, with a reported IC50 of 65 pM for HNE.[1] These application notes provide recommended concentrations for in vitro studies, detailed experimental protocols, and an overview of the relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in various in vitro assays. This information is crucial for designing experiments and interpreting results.
| Parameter | Value | Enzyme/Cell Type | Comments | Reference |
| IC50 | 65 pM | Human Neutrophil Elastase (HNE) | Potent and specific inhibition of the primary target enzyme. | [1] |
| IC50 | 0.5 nM | Human Neutrophil Elastase (HNE) | A recent study confirmed the high potency of this compound for HNE. | |
| IC50 | 101 nM | Proteinase 3 (PR3) | Demonstrates selectivity for HNE over other related serine proteases. | [5] |
| Ki | 0.08 nM | Human Neutrophil Elastase (HNE) | The inhibition constant further confirms the high affinity of the inhibitor for its target. | |
| Ki | 6 nM | Mouse Neutrophil Elastase (MNE) | Shows cross-reactivity with the murine ortholog, which is relevant for preclinical in vivo studies. | |
| Effective Concentration | 12.5, 25, 50 µM | Isolated Human Neutrophils | These concentrations were shown to significantly inhibit HNE activity in a cell-based assay. |
Signaling Pathways
This compound exerts its effects by directly inhibiting the enzymatic activity of human neutrophil elastase. HNE is a critical upstream mediator in several pathological signaling cascades. By blocking HNE, this compound can modulate these downstream pathways.
Experimental Workflow
A typical in vitro experimental workflow to evaluate the efficacy of this compound involves a multi-step process, from initial enzymatic assays to cell-based functional assays.
Experimental Protocols
In Vitro HNE Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric assays for measuring neutrophil elastase activity.[1][6][7][8]
Materials:
-
Human Neutrophil Elastase (HNE), active enzyme
-
This compound
-
HNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~380/500 nm)
Procedure:
-
Prepare this compound dilutions: Serially dilute this compound in Assay Buffer to achieve a range of concentrations (e.g., 0.01 pM to 100 nM).
-
Prepare HNE solution: Dilute HNE in Assay Buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add 20 µL of each this compound dilution to the wells.
-
Add 20 µL of Assay Buffer to the control wells (no inhibitor).
-
Add 20 µL of HNE solution to all wells except the blank.
-
Add 40 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of the HNE substrate solution to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound compared to the control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell-Based HNE Inhibition Assay in Isolated Human Neutrophils
This protocol is based on a published study using this compound.[9]
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Culture medium (e.g., RPMI 1640)
-
HNE activity assay kit (as described above)
-
96-well cell culture plate
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation.
-
Cell Plating: Resuspend the isolated neutrophils in culture medium and plate them in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Inhibitor Treatment: Add this compound to the desired final concentrations (e.g., 12.5, 25, 50 µM). Include a vehicle control (e.g., DMSO).
-
Neutrophil Stimulation: Add PMA to a final concentration of 50 nM to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 3 hours at 37°C in a humidified incubator with 5% CO2.
-
Collect Supernatant: Centrifuge the plate and carefully collect the supernatant.
-
Measure HNE Activity: Measure the HNE activity in the supernatant using the fluorometric assay described in Protocol 1.
-
Data Analysis: Compare the HNE activity in the supernatants from this compound-treated wells to the PMA-stimulated control to determine the percent inhibition.
Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Target cell line (e.g., A549, HeLa)
-
This compound
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the concentration of this compound to determine any cytotoxic effects.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method to detect apoptosis and necrosis.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.
-
Conclusion
This compound is a highly potent and selective inhibitor of human neutrophil elastase, making it a valuable tool for in vitro research into inflammatory diseases. The recommended concentrations and protocols provided in these application notes serve as a guide for researchers to design and execute robust experiments to investigate the biological effects of this compound. It is always recommended to perform dose-response experiments to determine the optimal concentration for a specific cell type and assay.
References
- 1. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Human Neutrophil Elastase (HNE) Activity with Bay-85-8501
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the inhibitory activity of Bay-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE), a key protease implicated in the pathology of various inflammatory diseases.[1][2][3] this compound, also known as brensocatib, is a reversible inhibitor with picomolar activity, making it a valuable tool for studying HNE-mediated processes and a promising therapeutic candidate.[1][2][4]
The following sections detail in vitro and ex vivo methods to assess the potency and efficacy of this compound.
Quantitative Data Summary
The inhibitory potency and pharmacokinetic properties of this compound have been characterized in several studies. The tables below summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Human Neutrophil Elastase (HNE)
| Parameter | Value | Reference |
| IC50 | 65 pM | [5] |
| IC50 | 70 pM | [6] |
| IC50 | 0.5 nM | [4][7] |
| Ki | 0.08 nM | [5] |
Table 2: Preclinical Pharmacokinetic Profile of this compound in Rats
| Parameter | Intravenous (i.v.) | Oral (p.o.) | Reference |
| Clearance | 0.5 L/h·kg | 1.3 L/h·kg | [6] |
| Half-life | 8.5 hours | 6.7 hours | [6] |
| Bioavailability | - | 24% | [6] |
Experimental Protocols
Protocol 1: In Vitro Determination of HNE Inhibitory Activity using a Fluorogenic Substrate
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified HNE. The assay is based on the cleavage of a fluorogenic peptide substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, by HNE, leading to the release of a fluorescent signal.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
Fluorogenic HNE substrate: MeOSuc-Ala-Ala-Pro-Val-AMC
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460-500 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to achieve a range of concentrations for IC50 determination.
-
Assay Plate Setup:
-
Add 2 µL of each this compound dilution to the appropriate wells of the 96-well plate.
-
For control wells (no inhibitor), add 2 µL of DMSO.
-
Add 178 µL of Assay Buffer to all wells.
-
-
Enzyme Addition: Add 10 µL of a pre-diluted HNE solution in Assay Buffer to each well. The final enzyme concentration should be optimized for linear substrate cleavage over the desired time course.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 10 µL of the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-AMC (final concentration of 5 µM) to each well to initiate the enzymatic reaction.[4][7]
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically for 10-20 minutes, with readings taken every 1-2 minutes.[8][9]
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Calculate the percentage of HNE inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Ex Vivo Measurement of HNE Activity in Zymosan-Stimulated Whole Blood
This protocol evaluates the efficacy of this compound in a more physiologically relevant environment by measuring its ability to inhibit HNE released from neutrophils in whole blood upon stimulation with zymosan.[1][10]
Materials:
-
Freshly collected human whole blood in EDTA tubes
-
This compound
-
Zymosan A from Saccharomyces cerevisiae
-
Phosphate-Buffered Saline (PBS)
-
Fluorogenic HNE substrate: MeOSuc-Ala-Ala-Pro-Val-AMC
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5
-
96-well plate
-
Incubator at 37°C
-
Centrifuge
-
Fluorescence microplate reader
Procedure:
-
Zymosan Preparation: Prepare a stock suspension of zymosan in PBS. Opsonize the zymosan by incubating it with an equal volume of human serum for 30 minutes at 37°C, followed by washing with PBS. Resuspend in PBS to the desired concentration.
-
Blood Treatment:
-
Dispense 1 mL aliquots of fresh whole blood into microcentrifuge tubes.
-
Add the desired concentrations of this compound (or vehicle control) to the blood and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Neutrophil Stimulation: Add the opsonized zymosan suspension to the blood samples to stimulate neutrophil degranulation and HNE release. A typical final concentration is 1 mg/mL.
-
Incubation: Incubate the blood samples with zymosan for 30 minutes at 37°C with gentle shaking.[11][12]
-
Plasma Collection: Centrifuge the tubes at a low speed (e.g., 500 x g) for 10 minutes to pellet the blood cells.[11] Carefully collect the plasma supernatant.
-
HNE Activity Measurement:
-
In a 96-well black microplate, add a volume of the collected plasma (e.g., 20 µL) to each well.
-
Add Assay Buffer to bring the total volume to 190 µL.
-
Initiate the reaction by adding 10 µL of the fluorogenic HNE substrate.
-
-
Fluorescence Measurement and Data Analysis: Follow steps 6 and 7 as described in Protocol 1 to determine the HNE activity in the plasma samples and calculate the percentage of inhibition by this compound.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: HNE signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro HNE inhibition assay.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bay-85-8501 in Chronic Obstructive Pulmonary Disease (COPD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and tissue destruction.[1] A key player in the underlying pathology of COPD is an imbalance between proteases and anti-proteases, leading to excessive activity of enzymes such as human neutrophil elastase (HNE).[1][2] HNE, a serine protease released by neutrophils, contributes to the breakdown of elastin, a critical component of the lung's extracellular matrix, resulting in emphysema.[1] It also perpetuates inflammation, contributing to the cycle of lung damage.
Bay-85-8501 is a novel, potent, and reversible inhibitor of human neutrophil elastase.[3][4] While clinical trials have primarily focused on its application in non-cystic fibrosis bronchiectasis, its mechanism of action holds significant promise for the treatment of COPD.[5][6][7] These application notes provide a comprehensive overview of the potential use of this compound in COPD research, including its mechanism of action, preclinical and clinical data, and detailed protocols for experimental studies.
Mechanism of Action
This compound is a highly selective inhibitor of HNE, with picomolar activity.[3] By binding to HNE, it blocks its enzymatic activity, thereby preventing the degradation of elastin and other extracellular matrix components in the lungs.[1] This inhibition is expected to reduce lung tissue destruction and attenuate the inflammatory response driven by HNE activity.[3]
Signaling Pathway of Human Neutrophil Elastase in COPD
Caption: Signaling pathway of HNE in COPD and the inhibitory action of this compound.
Preclinical and Clinical Data
While no direct studies of this compound in COPD have been published, data from preclinical models of lung injury and clinical trials in bronchiectasis provide valuable insights.
Preclinical Data
In a preclinical model of protease-induced acute lung injury in mice, this compound demonstrated potent anti-inflammatory effects, with a minimal effective oral dose of 0.01 mg/kg.[3] This suggests its potential to mitigate inflammation in the lungs, a key feature of COPD.
Clinical Data
A Phase I study in healthy male subjects showed that this compound was safe and well-tolerated at single doses up to 1.0 mg and multiple doses of 0.3-1 mg once daily for 14 days.[3][4] The pharmacokinetic profile supports once-daily dosing.[4]
A Phase IIa study in patients with non-cystic fibrosis bronchiectasis evaluated the safety and efficacy of 1 mg this compound once daily for 28 days.[6][8]
Table 1: Summary of Phase IIa Clinical Trial of this compound in Bronchiectasis
| Parameter | This compound (n=47) | Placebo (n=47) | p-value | Reference |
| Primary Endpoint | ||||
| Treatment-Emergent Adverse Events (TEAEs) | 31 (66%) | 36 (77%) | - | [8] |
| Serious TEAEs | 3 | 1 | - | [8] |
| Secondary Endpoints | ||||
| Change in FEV1 from baseline | No significant change | No significant change | - | [6][8] |
| HNE activity in blood (post-zymosan challenge) | Significantly decreased | No significant change | 0.0250 | [6][8] |
| Sputum IL-8 levels | Small increase | No significant change | - | [6][8] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in preclinical models of COPD.
Preclinical Efficacy Study in a Mouse Model of COPD
This protocol is adapted from established methods for inducing COPD-like lung inflammation and emphysema in mice.[9]
Objective: To assess the effect of this compound on lung inflammation, emphysema, and lung function in a cigarette smoke-induced mouse model of COPD.
Experimental Workflow:
Caption: Workflow for a preclinical study of this compound in a mouse model of COPD.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cigarette smoke generation system
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
FlexiVent system for lung function measurement
-
Reagents for bronchoalveolar lavage fluid (BALF) analysis, histology, and ELISA.
Procedure:
-
Animal Model: Expose mice to cigarette smoke (CS) for 4 weeks to induce chronic lung inflammation. A control group will be exposed to room air.
-
Treatment: Administer this compound orally at doses of 0.01, 0.1, and 1 mg/kg once daily, starting from the first day of CS exposure. A vehicle control group will receive the vehicle alone.
-
Bronchoalveolar Lavage (BAL): At the end of the study, perform BAL to collect lung inflammatory cells. Perform total and differential cell counts.
-
Histopathology: Perfuse and fix the lungs for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with specific stains for elastin to evaluate emphysema (mean linear intercept).
-
Lung Function: Measure lung function parameters, including resistance and compliance, using a FlexiVent system.
-
Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and HNE activity in BALF and lung homogenates using ELISA and specific activity assays.
Table 2: Proposed Preclinical Study Groups
| Group | Treatment | Exposure |
| 1 | Vehicle | Room Air |
| 2 | Vehicle | Cigarette Smoke (CS) |
| 3 | This compound (0.01 mg/kg) | CS |
| 4 | This compound (0.1 mg/kg) | CS |
| 5 | This compound (1 mg/kg) | CS |
Proposed Clinical Trial Protocol for this compound in COPD
This hypothetical Phase IIa protocol is designed to assess the safety, tolerability, and preliminary efficacy of this compound in patients with moderate to severe COPD.
Objective: To evaluate the safety and effect of this compound on lung function and inflammatory biomarkers in patients with COPD.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion criteria: Male and female patients aged 40-75 years with a diagnosis of moderate to severe COPD (GOLD 2-3), a smoking history of at least 10 pack-years, and stable disease.
-
Exclusion criteria: Current smokers, history of asthma, recent exacerbation (within 6 weeks), and other significant comorbidities.
Treatment:
-
This compound (1 mg, orally, once daily) for 12 weeks.
-
Placebo (orally, once daily) for 12 weeks.
Endpoints:
-
Primary: Safety and tolerability, assessed by the incidence of adverse events.
-
Secondary:
-
Change from baseline in trough FEV1.
-
Change from baseline in sputum neutrophil count and HNE activity.
-
Change from baseline in serum inflammatory markers (e.g., C-reactive protein, fibrinogen).
-
Change from baseline in health-related quality of life (e.g., St. George's Respiratory Questionnaire).
-
Table 3: Proposed Clinical Trial Schedule of Assessments
| Assessment | Screening | Baseline (Day 1) | Week 4 | Week 8 | Week 12 (End of Treatment) | Week 16 (Follow-up) |
| Informed Consent | X | |||||
| Demographics & Medical History | X | |||||
| Physical Examination | X | X | X | X | X | X |
| Vital Signs | X | X | X | X | X | X |
| Spirometry (FEV1) | X | X | X | X | X | X |
| Sputum Induction & Analysis | X | X | ||||
| Blood Sampling (Biomarkers) | X | X | X | X | ||
| Quality of Life Questionnaire | X | X | ||||
| Adverse Event Monitoring | X | X | X | X | X |
Conclusion
This compound, as a potent and selective inhibitor of human neutrophil elastase, represents a promising therapeutic agent for the treatment of COPD. While direct clinical evidence in COPD is currently lacking, its established mechanism of action and favorable safety profile in other pulmonary diseases provide a strong rationale for its investigation in this patient population. The experimental protocols outlined in these application notes offer a framework for preclinical and clinical studies to evaluate the potential of this compound to modify the course of COPD. Further research is warranted to establish its efficacy in reducing lung inflammation, preventing tissue damage, and improving clinical outcomes in patients with COPD.
References
- 1. Targeting COPD: advances on low-molecular-weight inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase inhibitors as treatment for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil-derived biomarkers in bronchiectasis: identifying a common therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 9. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bay-85-8501 in Acute Respiratory Distress Syndrome (ARDS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. A key player in the pathogenesis of ARDS is neutrophil elastase (NE), a potent serine protease released by activated neutrophils.[1][2][3] Excessive NE activity contributes to the breakdown of the alveolar-capillary barrier, degradation of the extracellular matrix, and amplification of the inflammatory cascade, leading to pulmonary edema and impaired gas exchange.[4][5]
Bay-85-8501 is a novel, potent, and selective, reversible inhibitor of human neutrophil elastase (HNE).[6][7] Its high selectivity and picomolar activity make it a valuable tool for investigating the role of NE in ARDS and a potential therapeutic candidate.[6][7] Preclinical studies have demonstrated that this compound can ameliorate acute lung injury (ALI), a precursor to ARDS, in animal models.[6][8][9] This document provides detailed application notes and protocols for the use of this compound in preclinical ARDS research.
Mechanism of Action
This compound acts by directly binding to and inhibiting the enzymatic activity of neutrophil elastase.[6] By blocking NE, this compound is hypothesized to mitigate lung injury in ARDS through several mechanisms:
-
Preservation of Alveolar-Capillary Barrier Integrity: Preventing the degradation of key structural proteins like elastin and collagen.
-
Reduction of Inflammation: Decreasing the production and release of pro-inflammatory cytokines and chemokines.[2]
-
Inhibition of Neutrophil Extracellular Trap (NET) formation: Modulating the inflammatory process of NETosis.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the properties and preclinical efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Target | Human Neutrophil Elastase (HNE) | [6] |
| Potency | Picomolar activity | [7] |
Table 2: Preclinical Efficacy of this compound in an Acute Lung Injury Model
| Animal Model | Endpoint | Treatment | Result | Reference |
| Protease-induced ALI in mice | Pulmonary Inflammation | 0.01 mg/kg this compound (oral) | Amelioration of inflammation | [7] |
Signaling Pathways
The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade of ARDS and the point of intervention for this compound.
Experimental Protocols
The following are detailed protocols for inducing ARDS in a murine model and assessing the therapeutic efficacy of this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This protocol describes a widely used method to induce ARDS-like symptoms in mice.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and surgical equipment
-
Bronchoalveolar lavage (BAL) equipment
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize mice (e.g., C57BL/6, 8-12 weeks old) for at least one week before the experiment.
-
Grouping and Treatment: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). Administer this compound (e.g., 0.01-1 mg/kg) or vehicle orally (p.o.) 1 hour prior to LPS administration.
-
Anesthesia and LPS Instillation: Anesthetize the mice. Intratracheally instill LPS (1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL).
-
Monitoring: Monitor the animals for signs of respiratory distress for 24-48 hours.
-
Euthanasia and Sample Collection: At the experimental endpoint, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of sterile saline into the lungs.
-
Lung Tissue Collection: Perfuse the lungs and collect tissue for histological analysis.
Protocol 2: Analysis of Bronchoalveolar Lavage Fluid (BALF)
Procedure:
-
Cell Count and Differentials: Centrifuge the BALF to pellet the cells. Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides and stain (e.g., with Diff-Quik) to determine the differential cell counts (neutrophils, macrophages).
-
Total Protein Concentration: Measure the total protein concentration in the BALF supernatant using a standard protein assay (e.g., BCA assay) as an indicator of alveolar-capillary barrier permeability.[11]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF supernatant using enzyme-linked immunosorbent assays (ELISA) or multiplex bead arrays.[12][13][14]
Protocol 3: Lung Histopathology
Procedure:
-
Fixation and Embedding: Fix the lung tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Staining: Stain the lung sections with Hematoxylin and Eosin (H&E).
-
Scoring: Evaluate the lung sections for histological signs of injury, including neutrophil infiltration, alveolar wall thickening, edema, and hyaline membrane formation. A lung injury score can be assigned based on the severity of these features.
Conclusion
This compound is a powerful research tool for elucidating the role of neutrophil elastase in the pathophysiology of ARDS. The protocols outlined in this document provide a framework for preclinical studies aimed at evaluating the therapeutic potential of HNE inhibitors. Careful experimental design and a comprehensive analysis of multiple endpoints are crucial for obtaining robust and translatable results. The promising preclinical data for this compound warrant further investigation into its potential as a novel therapy for ARDS.
References
- 1. Signaling pathways and potential therapeutic targets in acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Understanding the role of neutrophils in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Frontiers | Targeting Neutrophils to Treat Acute Respiratory Distress Syndrome in Coronavirus Disease [frontiersin.org]
- 9. Targeting Neutrophils to Treat Acute Respiratory Distress Syndrome in Coronavirus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cytokine balance in the lungs of patients with acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inflammatory cytokines in the BAL of patients with ARDS. Persistent elevation over time predicts poor outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proinflammatory activity in bronchoalveolar lavage fluids from patients with ARDS, a prominent role for interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Bay-85-8501 in experiments
Welcome to the technical support center for Bay-85-8501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, reversible inhibitor of human neutrophil elastase (HNE), with an IC50 of 65 pM.[1][2] HNE is a serine protease released by neutrophils during inflammation that can degrade various components of the extracellular matrix, such as elastin and collagen.[3][4] By inhibiting HNE, this compound can help to re-establish the protease-antiprotease balance and has been investigated for the treatment of pulmonary diseases like non-cystic fibrosis bronchiectasis.[4][5][6]
Q2: What are the recommended solvents for dissolving this compound for in vitro experiments?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 200 mg/mL (421.53 mM), though this may require ultrasonication to fully dissolve.[2] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[2]
Q3: How should I prepare this compound for in vivo studies?
For in vivo administration, a co-solvent system is typically required. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the appropriate vehicle.[2] The final working solution for in vivo experiments should be prepared fresh on the day of use.[1]
Q4: What is the recommended storage and stability for this compound solutions?
Once dissolved, it is best to aliquot the stock solution and store it frozen to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1][2] The recommended storage conditions for stock solutions are -80°C for up to 2 years or -20°C for up to 1 year.[1][2]
Troubleshooting Guide: Overcoming Solubility Issues
Problem: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium.
This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. The following steps can help to mitigate this problem:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous medium, try a stepwise dilution. Add a small volume of the medium to your DMSO stock, mix well, and then transfer this intermediate dilution to the rest of the medium.
-
Increase the DMSO Concentration in the Final Medium: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. Check the tolerance of your specific cell line.
-
Use a Surfactant: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in the final medium can help to maintain the solubility of hydrophobic compounds.
Problem: I am observing precipitation or phase separation when preparing my in vivo formulation.
If you encounter precipitation or phase separation during the preparation of your in vivo formulation, consider the following troubleshooting steps:
-
Gentle Heating: Gently warming the solution can aid in dissolution.[1]
-
Sonication: Using a sonicator can help to break up any precipitate and facilitate dissolution.[1]
-
Solvent Order of Addition: Ensure that you are adding the solvents in the correct order as specified in the protocol.[1][2]
-
Fresh Solvents: Always use fresh, high-purity solvents.
Data Presentation: Solubility of this compound
| Solvent System | Maximum Solubility | Notes |
| In Vitro | ||
| DMSO | ≥ 200 mg/mL (421.53 mM) | Requires sonication. Use of newly opened, anhydrous DMSO is critical for achieving maximum solubility.[2] |
| In Vivo | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (10.54 mM) | Prepare a clear stock solution in DMSO first, then sequentially add the co-solvents.[2] This formulation results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.27 mM) | This formulation also yields a clear solution.[1] Be cautious with this protocol if the continuous dosing period exceeds half a month.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution and use an ultrasonic bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix until the solution is clear.
-
Administration: Use the freshly prepared formulation for your in vivo experiment on the same day.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: HNE signaling and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Identifying and mitigating off-target effects of Bay-85-8501
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating potential off-target effects of Bay-85-8501, a selective and potent inhibitor of Human Neutrophil Elastase (HNE). While this compound has been designed for high selectivity, it is crucial to validate its on-target and off-target activities in your specific experimental models.[1][2] This guide offers troubleshooting advice and detailed protocols to assist in these validation efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, reversible, and potent inhibitor of Human Neutrophil Elastase (HNE).[3] HNE is a serine protease involved in a variety of physiological and pathological processes, including inflammation and tissue remodeling.[2][4] By inhibiting HNE, this compound aims to reduce the pathological effects of excessive HNE activity in diseases such as bronchiectasis and other inflammatory pulmonary conditions.[1][2]
Q2: What are off-target effects and why are they a concern?
A2: Off-target effects occur when a drug or compound interacts with and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting. Therefore, identifying and mitigating off-target effects is a critical aspect of drug development and preclinical research.
Q3: Has a comprehensive off-target profile for this compound been published?
Q4: What are the general strategies for identifying potential off-target effects of a small molecule inhibitor like this compound?
A4: Several unbiased and targeted approaches can be employed to identify off-target effects:
-
Proteome-wide Profiling: Techniques like chemical proteomics and thermal proteome profiling can identify direct binding partners of the compound across the entire proteome.[5][6]
-
Kinase Profiling: Screening the inhibitor against a large panel of purified kinases is a common method to identify off-target kinase interactions.
-
Phenotypic Screening: Comparing the cellular phenotype induced by the inhibitor with the phenotype from a genetic knockdown (e.g., siRNA or CRISPR) of the intended target can reveal discrepancies that may point to off-target effects.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the inhibitor and the structural information of potential protein targets.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected cellular phenotype compared to HNE knockdown. | Off-target effects of this compound. | 1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging HNE in your cells at the concentrations used. 2. Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for HNE inhibition. 3. Orthogonal Validation: Use a structurally different HNE inhibitor to see if it recapitulates the same phenotype. |
| Cellular toxicity at effective concentrations. | Off-target binding leading to cytotoxicity. | 1. Assess Cytotoxicity: Perform cell viability assays (e.g., MTT, LDH) to quantify the cytotoxic effects. 2. Broad-Spectrum Profiling: Conduct a broad kinase screen or proteomic profiling to identify potential off-target proteins that could be mediating the toxic effects. 3. Rescue Experiments: If a potential off-target is identified, use siRNA or a more selective inhibitor for that target to see if the toxicity can be rescued. |
| Discrepancy between in vitro potency (IC50) and cellular efficacy (EC50). | Poor cell permeability, active efflux from cells, or rapid metabolism of the compound. Off-target effects may also contribute. | 1. Evaluate Cell Permeability: Use assays to determine the intracellular concentration of this compound. 2. Check for Efflux Pumps: Investigate if your cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein). 3. Confirm Target Engagement in Cells: Utilize CETSA to confirm that the compound is binding to HNE inside the cells. |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a panel of purified kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
Recombinant human kinases
-
Specific kinase substrates
-
ATP
-
Kinase buffer
-
This compound
-
Assay plates (e.g., 384-well)
-
Detection reagents (format-dependent, e.g., ADP-Glo™)
-
Plate reader
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
Dilute recombinant kinases and their specific substrates in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration near the Km for each kinase.
-
-
Assay Plate Setup:
-
Add the diluted this compound or DMSO (vehicle control) to the assay plate.
-
Add the diluted kinase to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
-
Signal Detection:
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent followed by Kinase Detection Reagent).[7]
-
Incubate to allow the signal to develop.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value for any kinases that show significant inhibition.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA to confirm the engagement of this compound with its target (HNE) in a cellular context.[8][9]
Objective: To verify the binding of this compound to HNE in intact cells.
Materials:
-
Cell line expressing HNE
-
Cell culture medium and reagents
-
This compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer
-
Equipment for Western blotting or other protein detection methods
Methodology:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound at various concentrations or with a vehicle control (DMSO) and incubate.
-
-
Heat Shock:
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler. Include an unheated control.[8]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using an anti-HNE antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble HNE relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve for the drug-treated samples indicates target engagement.
-
Chemical Proteomics Workflow for Off-Target Identification
This protocol provides a general workflow for identifying the cellular targets and off-targets of this compound using an affinity-based chemical proteomics approach.[5]
Objective: To identify the protein binding partners of this compound in a proteome-wide manner.
Materials:
-
A "bait" version of this compound functionalized with a tag (e.g., biotin or a clickable alkyne group).
-
Cell lysate or intact cells.
-
Affinity resin (e.g., streptavidin beads if using a biotin tag).
-
Wash buffers.
-
Enzymes for protein digestion (e.g., trypsin).
-
Mass spectrometer.
Methodology:
-
Probe Incubation:
-
Incubate the "bait" compound with cell lysate or treat intact cells.
-
-
Affinity Capture:
-
If using a biotinylated probe, add streptavidin beads to the lysate to capture the probe-protein complexes.
-
If using a clickable probe, perform the click reaction to attach biotin, then proceed with streptavidin bead capture.
-
-
Washing:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify the proteins that were specifically pulled down by the "bait" compound by comparing to a control experiment (e.g., using beads alone or a competition experiment with excess untagged this compound).
-
Visualizations
Caption: Simplified Human Neutrophil Elastase (HNE) signaling pathway and the point of inhibition by this compound.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemoproteomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting common problems in HNE inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Human Neutrophil Elastase (HNE) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during HNE inhibition assays in a question-and-answer format.
Q1: Why is my background signal so high?
High background noise can mask the true signal from HNE activity, making it difficult to accurately determine inhibition.[1] Several factors can contribute to this issue:
-
Substrate Instability: The substrate may be degrading spontaneously, independent of enzymatic activity.
-
Solution: Run a "substrate only" control (substrate in assay buffer without the enzyme). An increasing signal over time indicates substrate instability. Consider preparing fresh substrate, protecting your plate from light, or evaluating the substrate's stability in the assay buffer.[1]
-
-
Reagent Contamination: Buffers or other reagents may be contaminated.
-
Solution: Use fresh, high-quality reagents and dedicated sterile pipette tips for each component.
-
-
Compound Interference (Fluorometric Assays): The test compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.[2][3][4]
-
Solution: Run a control with the test compound and substrate, but no enzyme. Also, measure the fluorescence of the compound in the assay buffer alone. This will help determine if the compound contributes to the background signal.[2] Using fluorescent probes with longer wavelengths (red-shifted) can help mitigate interference from autofluorescent compounds.[2][5]
-
Q2: Why is my signal-to-noise ratio low or absent?
A low signal-to-noise ratio can result from several issues, from inactive reagents to suboptimal assay conditions.
-
Inactive Enzyme: The HNE enzyme may have lost activity due to improper storage or handling.
-
Solution: Aliquot the enzyme upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles. Always handle the enzyme on ice.[6]
-
-
Inactive Substrate: The substrate may have degraded.
-
Solution: Prepare fresh substrate for each experiment and store it according to the manufacturer's instructions, protected from light.
-
-
Incorrect Reagent Concentrations: The concentrations of the enzyme or substrate may not be optimal.
-
Solution: Titrate both the HNE enzyme and the substrate to determine the optimal concentrations that yield a robust signal within the linear range of the instrument.
-
-
Suboptimal Assay Conditions: Incubation times and temperatures can significantly impact enzyme activity.
-
Solution: Ensure all reagents and the plate are equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled plate reader for consistent results. Optimize the incubation time to ensure the reaction is in the linear phase.
-
Q3: My positive control inhibitor shows little or no inhibition. What's wrong?
Failure of the positive control is a critical issue that points to a fundamental problem with the assay setup.
-
Inactive Inhibitor: The positive control inhibitor may have degraded.
-
Solution: Prepare a fresh stock of the positive control inhibitor, such as Sivelestat or SPCK.[7] Ensure proper storage conditions as recommended by the manufacturer.
-
-
Incorrect Inhibitor Concentration: The concentration of the positive control may be too low to effectively inhibit the enzyme under your specific assay conditions.
-
Solution: Verify the calculations for your inhibitor dilutions. It is highly recommended to perform a dose-response curve for the positive control to determine its IC50 value in your assay system.
-
-
Inappropriate Inhibitor for the Elastase Type: Different types of elastase (e.g., pancreatic vs. neutrophil) have different inhibitor specificities.
-
Solution: Confirm that you are using a specific inhibitor for human neutrophil elastase.
-
Q4: I'm observing high variability between my replicate wells. What are the common causes?
High variability can compromise the reliability and reproducibility of your results.
-
Inconsistent Pipetting: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in results.
-
Solution: Ensure your pipettes are properly calibrated. Use fresh, low-retention tips for each reagent and sample. For critical steps, consider using a multi-channel pipette to add reagents to all wells simultaneously.
-
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.
-
Solution: Ensure all reagents and the microplate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader.
-
-
Edge Effects: Wells on the edge of the plate can be more susceptible to evaporation and temperature gradients.
-
Solution: Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water to create a humidity barrier.
-
Q5: What is the Z'-factor, and how do I interpret it?
The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening (HTS) assay.[1][8][9] It measures the separation between the positive and negative controls, indicating how well the assay can distinguish between hits and non-hits.[8]
-
Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Interpretation:
A low Z'-factor can be caused by high data variability or a small signal window.[12] To improve the Z'-factor, focus on reducing variability (as discussed in Q4) and optimizing reagent concentrations to maximize the signal window.
Q6: What can cause false positives or false negatives in my assay?
-
False Positives:
-
Compound Interference: As mentioned earlier, fluorescent compounds can mimic an inhibition signal.[2][3][4] Colored compounds can interfere with colorimetric assays.[5]
-
Compound Aggregation: Some compounds can form aggregates that sequester the enzyme, leading to apparent inhibition.
-
Reactive Compounds: Compounds that are chemically reactive can covalently modify the enzyme, leading to non-specific inhibition.
-
-
False Negatives:
-
Low Compound Potency: The inhibitor may not be potent enough at the tested concentrations.
-
Compound Instability: The test compound may degrade in the assay buffer.
-
Suboptimal Assay Conditions: If the assay is not running optimally, it may not be sensitive enough to detect weak inhibitors.
-
Data Presentation: Assay Parameters & Controls
The following tables provide a summary of typical quantitative data for HNE inhibition assays. Note that these are starting points, and optimal conditions should be determined empirically for each specific assay.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Human Neutrophil Elastase (HNE) | 0.25 - 10 ng/µL | The optimal concentration should result in a linear reaction rate over the desired time course. |
| Fluorogenic Substrate (e.g., MeOSuc-AAPV-AMC) | 50 - 200 µM | Should be at or below the Km for competitive inhibitors. |
| Colorimetric Substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) | 100 - 500 µM | Higher concentrations may be needed due to lower sensitivity compared to fluorogenic substrates. |
| Positive Control Inhibitor (Sivelestat) | 10 - 100 µM | A full dose-response curve should be generated to determine the IC50. |
| Positive Control Inhibitor (SPCK) | Ki = 10 µM | A potent, irreversible inhibitor. |
Table 2: Typical Incubation Parameters
| Parameter | Typical Range | Notes |
| Pre-incubation (Enzyme + Inhibitor) | 5 - 30 minutes | Allows for the inhibitor to bind to the enzyme before the addition of the substrate. |
| Reaction Incubation (with Substrate) | 10 - 60 minutes | Should be long enough to obtain a robust signal but short enough to remain in the linear phase of the reaction. |
| Temperature | 25 - 37 °C | Should be kept constant throughout the assay. |
Experimental Protocols
General Protocol for a Fluorometric HNE Inhibition Assay
This protocol provides a general framework. Volumes and concentrations should be optimized for your specific experimental setup.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5).
-
Dilute HNE to the desired concentration in assay buffer. Keep on ice.
-
Prepare the fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer.
-
Prepare serial dilutions of test compounds and the positive control inhibitor in assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the test compound, positive control, or vehicle control to the wells of a black 96-well microplate.
-
Add 50 µL of the diluted HNE solution to all wells except the blank wells.
-
Mix and incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm or 400/505 nm) in kinetic mode for 30-60 minutes at 37°C, protected from light.[7][13][14]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Experimental Workflow for HNE Inhibition Assay
Caption: Workflow for a typical HNE inhibition assay.
Simplified HNE-Mediated Inflammatory Signaling Pathway
Caption: Simplified HNE signaling in inflammation.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 8. assay.dev [assay.dev]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. abcam.com [abcam.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Bay-85-8501 Solubility in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Bay-85-8501 in dimethyl sulfoxide (DMSO), with a particular focus on the challenges posed by the hygroscopic nature of DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent for in vitro studies?
This compound is a potent and selective inhibitor of human neutrophil elastase (HNE) with an IC50 of 65 pM.[1][2] It is being investigated for the treatment of pulmonary diseases such as non-cystic fibrosis bronchiectasis.[3][4] For laboratory and high-throughput screening (HTS) purposes, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1][5]
Q2: What does it mean that DMSO is hygroscopic?
DMSO is a hygroscopic solvent, meaning it readily absorbs moisture from the atmosphere.[6][7][8] This property can lead to a significant increase in the water content of DMSO if it is not handled and stored correctly.[5] For instance, a 1536-well microplate with 2µL of 100% DMSO per well can absorb over 6% water by volume after just one hour of exposure to a laboratory environment with approximately 40% relative humidity.[5]
Q3: How can the hygroscopic nature of DMSO affect the solubility of this compound?
The presence of absorbed water in DMSO can significantly decrease the solubility of dissolved compounds, including this compound.[5][9] This can lead to the precipitation of the compound from the solution, resulting in inaccurate concentrations for experiments. The introduction of water as an impurity in DMSO can drastically lower the solubility of a solute that is otherwise soluble in the pure solvent.[10]
Q4: I am observing precipitation in my this compound stock solution in DMSO. What could be the cause?
Precipitation in your this compound stock solution is likely due to the absorption of atmospheric moisture by the DMSO, which reduces the compound's solubility.[5][9] Other contributing factors could include freeze-thaw cycles, which can be exacerbated by the presence of water, and the potential for the compound to crystallize into a less soluble form over time.[9]
Q5: What are the best practices for storing and handling DMSO to minimize water absorption?
To minimize water absorption, DMSO should be stored in airtight containers made of appropriate materials like glass.[8][11] It is advisable to store it in a cool, dry place.[11] When in use, containers should be opened for the shortest possible time and resealed promptly.[11] For critical applications, using a dry, inert gas atmosphere (e.g., nitrogen or argon) can be beneficial. Storing DMSO over molecular sieves (e.g., 4 Å) can also help maintain its dryness.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed in this compound/DMSO stock solution upon storage. | Water absorption by DMSO. | Use fresh, anhydrous DMSO to prepare a new stock solution. Aliquot the stock solution into smaller, single-use vials to minimize repeated opening and exposure to air. Store aliquots in a desiccator or a freezer with low humidity. |
| Inconsistent experimental results using the same stock solution. | Inaccurate concentration due to partial precipitation of this compound. | Before use, visually inspect the stock solution for any signs of precipitation. If precipitation is observed, gently warm the solution and sonicate to attempt redissolution. If this fails, prepare a fresh stock solution using anhydrous DMSO. |
| Difficulty dissolving this compound in DMSO. | The DMSO may have already absorbed a significant amount of water. | Use a new, sealed bottle of anhydrous or molecular biology grade DMSO. Consider drying the DMSO before use if a high degree of dryness is required.[6] |
Quantitative Data on Solubility
| DMSO Purity (% v/v) | Water Content (% v/v) | Hypothetical Solubility of this compound (mg/mL) | Observations |
| 100 | 0 | > 50 | Clear solution, compound readily dissolves. |
| 99 | 1 | ~ 40 | Slower dissolution, solution may appear slightly hazy. |
| 95 | 5 | ~ 15 | Significant difficulty in dissolving, precipitation likely. |
| 90 | 10 | < 5 | Compound is largely insoluble, significant precipitation. |
Note: This data is illustrative and intended to demonstrate the trend of decreasing solubility with increasing water content in DMSO.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in Anhydrous DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO while minimizing water absorption.
Materials:
-
This compound powder
-
Anhydrous DMSO (≤0.1% water)
-
Sterile, amber glass vial with a screw cap and a PTFE-lined septum
-
Calibrated analytical balance
-
Micropipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the sealed container of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound powder in a tared, sterile vial.
-
In a fume hood, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the target concentration (e.g., 50 mg/mL).
-
Immediately cap the vial tightly.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to moisture.
-
Store the stock solution at -20°C or -80°C in a desiccated environment.
Protocol 2: Assessment of this compound Solubility in DMSO with Varying Water Content
Objective: To qualitatively or semi-quantitatively assess the impact of water content on the solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Deionized water
-
A series of small, clear glass vials
-
Micropipettes
-
Vortex mixer
Procedure:
-
Prepare a series of DMSO/water mixtures with varying water content (e.g., 1%, 5%, 10% v/v water in DMSO) in separate vials.
-
To each vial, add a pre-weighed amount of this compound to achieve a target concentration that is known to be soluble in pure DMSO (e.g., 20 mg/mL).
-
Cap the vials tightly and vortex for 2-3 minutes.
-
Allow the vials to stand at room temperature for 30 minutes.
-
Visually inspect each vial for the presence of undissolved solid or precipitation.
-
Record the observations for each water concentration to determine the approximate water content at which this compound solubility becomes problematic.
Visualizations
Caption: Troubleshooting workflow for precipitation issues with this compound in DMSO.
Caption: Recommended workflow for preparing and handling this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY85-8501|BAY 85-8501;BAY 858501 [dcchemicals.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. byjus.com [byjus.com]
- 9. ziath.com [ziath.com]
- 10. reddit.com [reddit.com]
- 11. tutorchase.com [tutorchase.com]
Cell viability considerations when using Bay-85-8501
Welcome to the technical support center for Bay-85-8501, a selective and potent inhibitor of human neutrophil elastase (HNE). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to cell viability when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, reversible, and potent small molecule inhibitor of human neutrophil elastase (HNE) with an IC50 of 65 pM.[1] HNE is a serine protease stored in the azurophilic granules of neutrophils and is involved in a variety of physiological and pathological processes, including inflammation and tissue remodeling.[2] By inhibiting HNE, this compound can modulate these processes and is being investigated for the treatment of pulmonary diseases such as bronchiectasis.[3]
Q2: What are the known effects of this compound on cell viability?
Currently, there is limited publicly available data specifically detailing the cytotoxic profile of this compound across a wide range of cell lines. However, in a clinical trial for non-cystic fibrosis bronchiectasis, this compound was found to have a favorable safety and tolerability profile when administered to patients.[3] In in vitro studies using human neutrophils, this compound has been used at concentrations up to 50 µM to effectively inhibit HNE activity.[1] It is important to note that the primary target of this compound, HNE, can itself induce apoptosis in certain cell types, such as endothelial cells and chondrocytes.[4][5] Therefore, the effect of this compound on cell viability in a specific experimental model will depend on the role of endogenous HNE in that system.
Q3: What are the recommended starting concentrations for in vitro experiments?
Based on available data, concentrations for inhibiting HNE activity in cell-based assays have ranged from the picomolar to the low micromolar range. For example, in an assay using isolated human neutrophils, this compound showed significant inhibition of HNE at concentrations of 12.5, 25, and 50 µM.[1] As with any new compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should I prepare and store this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 2 years. It is important to follow the manufacturer's instructions for preparing stock solutions.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell-based assays, with a focus on cell viability.
| Problem | Possible Cause | Suggested Solution |
| Unexpected decrease in cell viability | 1. Off-target effects: At high concentrations, small molecule inhibitors can interact with unintended targets, leading to cytotoxicity. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. 3. Inhibition of a pro-survival role of HNE: In some specific cell types or conditions, HNE may have a protective role, and its inhibition could lead to cell death. | 1. Perform a dose-response curve: Determine the lowest effective concentration of this compound that inhibits HNE without causing significant cell death. 2. Include a vehicle control: Always treat a set of cells with the same concentration of the solvent used to dissolve this compound to assess its specific toxicity. 3. Investigate the role of HNE in your cell model: Use techniques like siRNA to knockdown HNE and observe the effect on cell viability to understand its function in your specific context. |
| Inconsistent or variable results between experiments | 1. Compound instability: this compound may degrade over time in solution, especially with repeated freeze-thaw cycles. 2. Cell culture variability: Differences in cell passage number, confluency, or overall health can affect their response to treatment. | 1. Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles. 2. Standardize cell culture procedures: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| No observable effect on cell viability (when an effect is expected) | 1. Insufficient concentration: The concentration of this compound may be too low to elicit a response. 2. Low HNE activity in the cell model: The cells you are using may not express or secrete significant levels of HNE, or the experimental conditions may not be conducive to its activity. | 1. Increase the concentration: Based on your initial dose-response, try higher concentrations of this compound. 2. Measure HNE activity: Confirm that HNE is active in your experimental system using a specific HNE activity assay. You may need to stimulate the cells (e.g., with PMA) to induce HNE release.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess cell viability when working with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.[6]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[6][7]
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Neutral Red solution (e.g., 40 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and controls as described in the MTT assay protocol.
-
After the treatment period, remove the treatment medium.
-
Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.[8][9]
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of the destain solution to each well to extract the dye from the cells.[10]
-
Shake the plate for 10 minutes to ensure the dye is fully solubilized.[10]
-
Measure the absorbance at 540 nm.[10]
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up.
Materials:
-
Cells in suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Protocol:
-
After treating the cells with this compound for the desired duration, collect the cells (for adherent cells, trypsinize first).
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.[11]
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[12]
-
Incubate the mixture at room temperature for 1-3 minutes.[11]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100.[12]
Signaling Pathway
Human Neutrophil Elastase (HNE) and Apoptosis Induction
Human Neutrophil Elastase, the target of this compound, can trigger apoptosis in various cell types through multiple mechanisms. One of the key pathways involves the induction of endoplasmic reticulum (ER) stress. HNE can activate the PERK-CHOP branch of the unfolded protein response, leading to programmed cell death.[4] Additionally, HNE can induce apoptosis through caspase-dependent pathways, with evidence showing increased levels of cleaved caspase-3 upon HNE treatment.[5] The proteolytic activity of HNE can also degrade extracellular matrix components, leading to loss of cell attachment and subsequent apoptosis.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human neutrophil elastase induces endothelial cell apoptosis by activating the PERK-CHOP branch of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil Elastase Induces Chondrocyte Apoptosis and Facilitates the Occurrence of Osteoarthritis via Caspase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. researchtweet.com [researchtweet.com]
- 9. re-place.be [re-place.be]
- 10. qualitybiological.com [qualitybiological.com]
- 11. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Induction of human airway smooth muscle apoptosis by neutrophils and neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Pharmaceutical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with specific pharmaceutical compounds. The guides are presented in a question-and-answer format to directly address common issues.
Section 1: BAY 85-8501 (Human Neutrophil Elastase Inhibitor)
BAY 85-8501 is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease involved in inflammatory processes and tissue destruction.[1][2][3] It has been investigated for its therapeutic potential in pulmonary diseases such as non-cystic fibrosis bronchiectasis.[4][5][6][7]
Frequently Asked Questions (FAQs) about BAY 85-8501
Q1: What is the primary mechanism of action for BAY 85-8501?
A1: BAY 85-8501 is a selective, reversible, and potent inhibitor of Human Neutrophil Elastase (HNE).[3] HNE is a protease stored in the azurophil granules of neutrophils and is released upon inflammation.[1] By inhibiting HNE, BAY 85-8501 is expected to reduce inflammation and tissue degradation associated with high HNE activity in certain pulmonary diseases.[1][4][6]
Q2: I'm observing a significant reduction of HNE activity in blood samples, but little to no effect in sputum or lung tissue. Is this an expected outcome?
A2: This is a key finding that has been observed in clinical trials. In a phase IIa study involving patients with non-cystic fibrosis bronchiectasis, oral administration of BAY 85-8501 led to a significant decrease in HNE activity in the blood.[4][5] However, the trial did not show significant changes in sputum HNE activity, pulmonary function, or other inflammatory markers in the lungs.[4][5] This suggests that while the drug is systemically active, it may struggle to achieve sufficient target engagement within the lung environment.
Q3: Why might there be a discrepancy between HNE inhibition in blood versus sputum?
A3: Several factors could contribute to this observation:
-
Pharmacokinetics: The concentration of BAY 85-8501 reaching the lung tissue and airways may be insufficient to effectively inhibit the high levels of HNE present in the sputum of patients with bronchiectasis.
-
Complex Lung Microenvironment: The lung in diseases like bronchiectasis is characterized by a complex milieu of inflammatory cells, mucus, and endogenous inhibitors and substrates of HNE. The interaction of BAY 85-8501 with these components might affect its local inhibitory activity.
-
Targeting Extracellular HNE: Targeting only extracellular HNE may not be sufficient to alter the complex inflammatory cascade in the lungs.[4]
Troubleshooting Guide for BAY 85-8501 Experiments
Issue 1: No or low signal in a fluorometric HNE activity assay.
-
Possible Cause 1: Inactive Enzyme.
-
Solution: Ensure the HNE enzyme has been stored and handled correctly to maintain its activity. Use a fresh aliquot or a new batch of the enzyme to verify its functionality.[8]
-
-
Possible Cause 2: Substrate Degradation.
-
Solution: Fluorogenic substrates are often light-sensitive. Store the substrate protected from light and prepare it fresh for each experiment.[8]
-
-
Possible Cause 3: Incorrect Instrument Settings.
-
Solution: Verify that the excitation and emission wavelengths on the fluorometer are set correctly for the specific substrate being used (e.g., for a substrate releasing AFC, Ex/Em = 380/500 nm).[9]
-
Issue 2: High variability between replicate wells in an HNE activity assay.
-
Possible Cause 1: Inconsistent Pipetting.
-
Solution: Ensure accurate and consistent pipetting, especially for small volumes of the enzyme, inhibitor, and substrate. Use calibrated pipettes and proper technique.[8]
-
-
Possible Cause 2: Inadequate Mixing.
-
Solution: Mix the contents of the wells thoroughly after each addition, especially after adding the substrate. Avoid introducing bubbles.[8]
-
-
Possible Cause 3: Temperature Gradients.
-
Solution: Ensure the entire microplate is at a uniform temperature during the incubation and reading steps.[8]
-
Data Presentation: BAY 85-8501 Properties and Clinical Trial Results
| Parameter | Value / Observation | Reference |
| Mechanism of Action | Selective, reversible, and potent inhibitor of Human Neutrophil Elastase (HNE). | [3] |
| In Vitro Potency (IC50) | 65 pM for HNE. | [3] |
| Clinical Trial Phase | Phase IIa for non-cystic fibrosis bronchiectasis. | [4][5] |
| Key Clinical Finding | Blood: Significantly decreased HNE activity. Sputum/Lung: No significant changes in HNE activity, pulmonary function, or health-related quality of life.[4][5] A small increase in sputum IL-8 was noted in the treatment group.[5] | [4][5] |
| Safety Profile | Favorable safety and tolerability profile at 1 mg once daily for 28 days. The number of treatment-emergent adverse events was slightly lower in the BAY 85-8501 group compared to placebo.[5] | [5] |
Experimental Protocols
Protocol 1: Fluorometric Human Neutrophil Elastase (HNE) Activity Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5).
-
Reconstitute the HNE enzyme standard in the assay buffer to a known stock concentration.
-
Reconstitute the fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin) in DMSO.
-
Prepare serial dilutions of BAY 85-8501 in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer, HNE enzyme solution, and the BAY 85-8501 dilutions (or vehicle control) to the wells of a black 96-well microplate.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader (Ex/Em = 380/500 nm) at 37°C, taking readings every 1-2 minutes for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) for each well from the linear portion of the kinetic curve.
-
Plot the Vmax against the concentration of BAY 85-8501 to determine the IC50 value.
-
Mandatory Visualizations
Section 2: Molidustat (BAY 85-3934) (HIF Prolyl-Hydroxylase Inhibitor)
Molidustat (BAY 85-3934) is an orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[10] By inhibiting HIF-PH enzymes, Molidustat mimics a hypoxic response, leading to the stabilization of HIF-α. This, in turn, stimulates the production of endogenous erythropoietin (EPO), making it a therapeutic candidate for anemia associated with chronic kidney disease (CKD).[11][12][13]
Frequently Asked Questions (FAQs) about Molidustat
Q1: How does Molidustat induce erythropoietin (EPO) production?
A1: Under normal oxygen levels, HIF-prolyl hydroxylase (HIF-PH) enzymes hydroxylate the alpha subunit of HIF (HIF-α). This marks HIF-α for proteasomal degradation.[14] Molidustat inhibits HIF-PH, preventing this degradation. As a result, HIF-α stabilizes, translocates to the nucleus, and dimerizes with HIF-β.[12] This complex then binds to hypoxia-response elements (HREs) on target genes, including the gene for EPO, thereby increasing EPO production.[12]
Q2: My in vitro experiments with Molidustat show a different potency (EC50) than what is reported in some publications. What could be the reason?
A2: The potency of Molidustat can be influenced by several factors. In enzymatic assays, the IC50 values are dependent on the concentration of the co-substrate 2-oxoglutarate.[11] In cellular assays, the observed EC50 can vary significantly between different cell types.[11][13] For example, an EC50 of 8.4 µM was reported in a cellular reporter assay, while a 5 µM concentration was sufficient to detect HIF-1α stabilization in HeLa cells.[10][11] Ensure that your experimental conditions, including cell line and reagent concentrations, are consistent and well-documented.
Q3: Are there any known off-target effects or unexpected clinical findings with Molidustat?
A3: While HIF-PH inhibitors are designed to target the HIF pathway, the stabilization of HIF can affect numerous genes beyond EPO. Preclinical studies have shown that Molidustat can normalize hypertensive blood pressure in a rat model of CKD, an effect not typically seen with direct EPO administration.[11][13] However, a meta-analysis of clinical trials has raised a concern about an increased risk of CKD worsening with Molidustat compared to erythropoiesis-stimulating agents (ESAs), although it was found to be non-inferior in managing anemia.[15]
Troubleshooting Guide for Molidustat Experiments
Issue 1: Not observing HIF-1α stabilization after treating cells with Molidustat.
-
Possible Cause 1: Cell Type Specificity.
-
Solution: The response to HIF-PH inhibitors can differ between cell lines. Confirm that your chosen cell line is responsive to this class of compounds. It may be necessary to test a few different cell lines.
-
-
Possible Cause 2: Inefficient Protein Extraction.
-
Solution: HIF-1α is a labile protein that translocates to the nucleus upon stabilization. Use a nuclear extraction protocol and ensure that all steps are performed quickly and on ice with buffers containing protease and phosphatase inhibitors.
-
-
Possible Cause 3: Inappropriate Treatment Duration.
-
Solution: HIF-1α stabilization is transient. Perform a time-course experiment to identify the optimal duration of Molidustat treatment for peak HIF-1α levels in your specific cell model.
-
Issue 2: Discrepancy between results from Molidustat and true hypoxia (hypoxic chamber).
-
Possible Cause 1: Differential HIF Isomer Stabilization.
-
Solution: Chemical inhibitors may have different effects on HIF-1α versus HIF-2α compared to true hypoxia. Be aware of these potential differences and consider which HIF isoform is more relevant to your research question.
-
-
Possible Cause 2: Off-Target Effects of the Chemical.
-
Solution: While Molidustat is selective, chemical inhibitors can have off-target effects not present in true hypoxia. If possible, validate key findings under true hypoxic conditions to confirm that the observed effects are HIF-dependent.
-
Data Presentation: Molidustat Properties and Clinical Trial Data
| Parameter | Value / Observation | Reference |
| Mechanism of Action | Inhibitor of HIF Prolyl-Hydroxylase (HIF-PH). | [10][12] |
| In Vitro Potency (IC50) | PHD1: 480 nM, PHD2: 280 nM, PHD3: 450 nM. | [10] |
| Cellular Potency (EC50) | 8.4 µM in a HRE reporter gene assay. | [11][13] |
| Primary Therapeutic Indication | Anemia associated with Chronic Kidney Disease (CKD). | [11][12] |
| Key Clinical Findings | Non-inferior to ESAs in managing anemia in CKD patients.[15] A meta-analysis suggested a potential increased risk of CKD worsening.[15] Molidustat leads to a dose-dependent increase in endogenous EPO.[16] | [15][16] |
Experimental Protocols
Protocol 2: In Vitro HIF Prolyl-Hydroxylase (PHD2) Activity Assay
-
Reagent Preparation:
-
Purify recombinant PHD2 enzyme.
-
Synthesize or obtain a peptide substrate corresponding to the oxygen-dependent degradation domain of HIF-1α.
-
Prepare an assay buffer containing Fe(II), 2-oxoglutarate, and ascorbate.
-
Prepare serial dilutions of Molidustat in the assay buffer.
-
-
Assay Procedure:
-
Combine the PHD2 enzyme, peptide substrate, and Molidustat dilutions (or vehicle control) in the assay buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or acid).
-
-
Detection and Analysis:
-
Analyze the reaction mixture using mass spectrometry to detect the mass shift (+16 Da) corresponding to the hydroxylation of the peptide substrate.[17]
-
Quantify the ratio of hydroxylated to unhydroxylated peptide.
-
Plot the percentage of inhibition against the concentration of Molidustat to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. benchchem.com [benchchem.com]
- 9. content.abcam.com [content.abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Bay-85-8501 in solution and storage conditions
This technical support center provides guidance on the stability of Bay-85-8501 in solution and its proper storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM. Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the stock solution is expected to be stable for an extended period.
Q3: Is this compound stable in aqueous solutions?
A3: this compound is not soluble in water. For experiments requiring an aqueous buffer, it is common practice to dilute the DMSO stock solution into the aqueous experimental medium shortly before use. The stability in aqueous solutions is not well-documented in publicly available literature, and it is advisable to prepare fresh dilutions for each experiment to minimize potential degradation.
Q4: Can I store diluted working solutions of this compound?
A4: It is not recommended to store diluted working solutions for extended periods. Due to the potential for hydrolysis or other degradation pathways in aqueous environments, it is best practice to prepare working solutions fresh for each experiment from a frozen DMSO stock.
Q5: How does pH affect the stability of this compound?
Q6: Is this compound sensitive to light?
A6: While specific photostability studies for this compound are not detailed in the available literature, it is a general good practice to protect all research compounds from prolonged exposure to light. Solid compounds and stock solutions should be stored in light-resistant containers or in the dark.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in experiments. | Degradation of this compound in working solution. | Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions. |
| Improper storage of solid compound or stock solution. | Ensure the solid compound is stored at the recommended temperature in a dry, dark place. Verify that stock solutions are stored at -20°C or -80°C and have not undergone numerous freeze-thaw cycles. | |
| Precipitation observed when diluting DMSO stock into aqueous buffer. | Poor solubility of this compound in the aqueous medium. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final working solution (ensure the final DMSO concentration is compatible with your experimental system). Consider using a surfactant or other solubilizing agent, again ensuring compatibility with the assay. |
| Gradual loss of activity over the course of a long-term experiment. | Instability of this compound in the experimental medium over time. | For long-term cell culture experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. |
Stability and Storage Data Summary
| Form | Solvent | Storage Temperature | Storage Duration | Recommendations |
| Solid (Powder) | N/A | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place. |
| -20°C | Long-term (months to years) | |||
| Stock Solution | DMSO | -20°C | Months | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Years | |||
| Working Solution | Aqueous Buffer | Room Temperature or 37°C | Not Recommended | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile, light-resistant microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in light-resistant microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Workflow for Assessing Solution Stability (Hypothetical)
This protocol outlines a general approach for conducting a forced degradation study to assess the stability of a compound like this compound. Specific analytical methods (e.g., HPLC) would need to be developed and validated for this compound.
-
Preparation of Test Solutions:
-
Prepare solutions of this compound at a known concentration in various media to be tested (e.g., acidic buffer, neutral buffer, basic buffer, water, cell culture medium).
-
-
Stress Conditions:
-
Hydrolytic Stability: Incubate the solutions at different pH values (e.g., pH 2, 7, 9) at a controlled temperature (e.g., 40°C).
-
Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the solution and incubate at a controlled temperature. One study has indicated good oxidative stability for this compound.
-
Thermal Stability: Incubate the solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose the solutions to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of this compound and detect any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Determine the degradation rate and half-life under each stress condition.
-
Visualizations
Addressing lot-to-lot variability of Bay-85-8501
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential lot-to-lot variability of BAY-85-8501 in experimental settings. The following information is intended to supplement, not replace, established laboratory protocols and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE).[1][2] HNE is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, neutrophils release HNE, which can degrade components of the extracellular matrix, such as elastin.[1] By inhibiting HNE, this compound can modulate the inflammatory response and has been investigated for its therapeutic potential in pulmonary diseases like non-cystic fibrosis bronchiectasis.[3][4][5][6]
Q2: What are the potential sources of lot-to-lot variability with this compound?
A2: While this compound is a synthetic small molecule, lot-to-lot variability can still arise from several factors during manufacturing and handling. These can include:
-
Purity Profile: Minor differences in the impurity profile between batches.
-
Solubility: Variations in crystalline structure or particle size that may affect solubility and dissolution rate.
-
Potency: Subtle changes in the conformational purity or presence of less active isomers.
-
Storage and Handling: Improper storage conditions (temperature, humidity, light exposure) can lead to degradation of the compound.[2]
Q3: How can I proactively assess a new lot of this compound before starting my experiments?
A3: Before committing a new lot of this compound to large-scale or critical experiments, it is prudent to perform a bridging study. This involves comparing the performance of the new lot against a previously validated or reference lot. Key steps include:
-
Review the Certificate of Analysis (CofA): Carefully compare the CofA of the new lot with the previous one. Pay close attention to purity, moisture content, and any specified analytical data.
-
Solubility Test: Confirm that the new lot dissolves as expected in your chosen solvent system.
-
In Vitro Bioactivity Assay: Perform a side-by-side comparison of the old and new lots in a well-established in vitro assay, such as a human neutrophil elastase (HNE) enzymatic assay, to determine the IC50 values.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. Once dissolved in a solvent, the solution should be stored at -80°C for up to 2 years.[2] It is crucial to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may be related to lot-to-lot variability of this compound.
Issue 1: Inconsistent IC50 values in HNE enzymatic assays
| Possible Cause | Recommended Action |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use fresh pipette tips for each dilution. |
| Reagent Instability | Prepare fresh enzyme and substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Buffer Conditions | Verify the pH and composition of the assay buffer. Ensure consistency across experiments. |
| Lot-to-Lot Variability of this compound | Perform a side-by-side comparison of the new and old lots. If a significant and reproducible difference is observed, contact the supplier with your data. |
| Plate Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Ensure even temperature distribution during incubation.[7] |
Issue 2: Reduced or no effect in cell-based assays
| Possible Cause | Recommended Action |
| Poor Compound Solubility | Visually inspect the prepared this compound solution for any precipitate. Consider preparing a fresh stock solution and using sonication to aid dissolution. |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent passage number range. High passage numbers can lead to altered cellular responses. |
| Assay Variability | Run appropriate positive and negative controls in every experiment. This will help to distinguish between a compound-related issue and general assay variability. |
| Incorrect Dosing | Double-check all calculations for dilutions and final concentrations. |
| Degradation of this compound | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Data Presentation
Table 1: Example Certificate of Analysis Comparison for this compound
| Parameter | Lot A (Reference) | Lot B (New) | Acceptance Criteria |
| Appearance | White to off-white solid | White to off-white solid | Conforms |
| Purity (HPLC) | 99.8% | 99.5% | ≥ 98.0% |
| Identity (¹H-NMR) | Conforms to structure | Conforms to structure | Conforms |
| Moisture (Karl Fischer) | 0.1% | 0.2% | ≤ 0.5% |
| IC50 (HNE Assay) | 0.15 nM | 0.18 nM | Report Value |
Table 2: Troubleshooting Experimental Data Comparison
| Experiment | Lot A (Reference) | Lot B (New) | Expected Outcome | Troubleshooting Action |
| HNE Enzymatic Assay IC50 | 0.15 nM | 0.55 nM | IC50 values should be within a 2-3 fold difference. | Re-run assay with freshly prepared reagents and compound dilutions. If discrepancy persists, contact supplier. |
| Cell-Based Assay EC50 | 15 nM | 60 nM | EC50 values should be comparable. | Check for solubility issues with Lot B. Verify cell health and assay conditions. |
| Solubility in DMSO | Clear solution at 10 mM | Precipitate observed at 10 mM | Both lots should be fully soluble at the working concentration. | Prepare a new stock of Lot B, potentially at a lower concentration. Use sonication to aid dissolution. |
Experimental Protocols
Protocol 1: Human Neutrophil Elastase (HNE) Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of different lots of this compound against HNE.
Materials:
-
Human Neutrophil Elastase (HNE), active enzyme
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA)
-
This compound (Lot A and Lot B) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~360/460 nm)
Procedure:
-
Prepare a serial dilution of this compound (Lot A and Lot B) in DMSO. A typical starting concentration is 100 µM.
-
Further dilute the this compound serial dilutions in Assay Buffer.
-
Add 50 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 96-well plate.
-
Add 25 µL of HNE enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the HNE substrate solution (pre-diluted in Assay Buffer) to each well.
-
Immediately measure the fluorescence in a kinetic mode for 30 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Neutrophil Elastase Release and Inhibition Assay
Objective: To assess the ability of different lots of this compound to inhibit HNE activity in a cellular context.
Materials:
-
Human neutrophils (isolated from fresh human blood) or a suitable cell line (e.g., HL-60 differentiated to a neutrophil-like phenotype)
-
Cell culture medium (e.g., RPMI 1640)
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator
-
Fluorogenic HNE substrate
-
This compound (Lot A and Lot B) dissolved in DMSO
-
96-well cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Seed neutrophils in a 96-well plate at a density of approximately 1 x 10^6 cells/mL in cell culture medium.
-
Prepare serial dilutions of this compound (Lot A and Lot B) in cell culture medium.
-
Add the diluted this compound or vehicle to the cells and incubate for 30 minutes at 37°C.
-
Stimulate the neutrophils by adding PMA to a final concentration of 100 nM.
-
Incubate for 1 hour at 37°C to allow for neutrophil activation and HNE release.
-
Add the fluorogenic HNE substrate to each well.
-
Measure the fluorescence at appropriate intervals.
-
Calculate the percent inhibition for each concentration of this compound and determine the EC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting HNE-mediated tissue damage.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Caption: Key factors that can contribute to lot-to-lot variability of this compound.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Minimizing experimental artifacts with Bay-85-8501
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bay-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound.
In Vitro Enzyme Assays
| Question | Potential Cause | Troubleshooting Steps |
| 1. Why is there no or very low inhibition of HNE activity observed, even at high concentrations of this compound? | Inactive this compound: Improper storage or handling may have led to the degradation of the compound. This compound stock solutions should be stored at -20°C for up to one year or -80°C for up to two years. Avoid repeated freeze-thaw cycles.[1] Incorrect Assay Conditions: The assay buffer pH or composition may not be optimal for this compound activity. Ensure the pH is around 7.4. Substrate Competition: The concentration of the fluorogenic substrate may be too high, outcompeting the inhibitor. Try reducing the substrate concentration. | - Prepare a fresh stock solution of this compound from a new vial. - Verify the pH and composition of your assay buffer. - Perform a substrate titration to determine the optimal concentration for your assay. |
| 2. My dose-response curve for this compound is not sigmoidal or shows poor reproducibility. | Solubility Issues: this compound may have limited solubility in your assay buffer, leading to inconsistent concentrations in the wells. Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to high variability. Incomplete Mixing: Failure to properly mix the inhibitor and enzyme before adding the substrate can result in inconsistent inhibition. | - Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting it in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%). - Use calibrated pipettes and ensure proper pipetting technique. - Gently mix the plate after adding each component. |
| 3. I am observing inhibition of my negative control (no HNE). | Autofluorescence of this compound: At high concentrations, the compound itself might be fluorescent at the excitation/emission wavelengths of your assay. Contaminated Reagents: The assay buffer or other reagents may be contaminated with a substance that quenches fluorescence. | - Run a control plate with this compound in assay buffer without the enzyme and substrate to measure its background fluorescence. - Use fresh, high-purity reagents. |
Cell-Based Assays
| Question | Potential Cause | Troubleshooting Steps |
| 4. I am not seeing the expected downstream effect of HNE inhibition in my cell model. | Low HNE Activity in Cells: The cell line you are using may not express or secrete sufficient levels of active HNE. Cell Permeability: this compound may have poor permeability into the specific cell type you are using. Drug Efflux: The cells may be actively pumping out the inhibitor. | - Confirm HNE expression and activity in your cell line using a validated method. Consider stimulating neutrophils with an agent like phorbol 12-myristate 13-acetate (PMA) to induce HNE release.[1] - If permeability is an issue, consider using a cell line known to be responsive to HNE inhibitors or explore different assay endpoints. |
| 5. This compound is showing cytotoxicity in my cell viability assay. | Off-Target Effects: At high concentrations, this compound may have off-target effects that impact cell viability. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | - Perform a dose-response curve to determine the concentration range where this compound is effective without causing significant cell death. - Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
In Vivo Experiments
| Question | Potential Cause | Troubleshooting Steps |
| 6. I am not observing a therapeutic effect in my animal model of lung injury. | Inadequate Dosing or Bioavailability: The dose of this compound may be too low, or its bioavailability may be poor in the chosen animal model. Timing of Administration: The inhibitor may not be administered at the optimal time point relative to the induction of injury. Species-Specific Differences in HNE: this compound is highly potent against human HNE but may have lower potency against the HNE of the animal model. | - Consult the literature for appropriate dosing regimens in your specific model. A range of doses from 0.003 to 30 mg/kg has been used in mice.[1] - Optimize the timing of inhibitor administration based on the pathophysiology of your disease model. - If possible, confirm the inhibitory activity of this compound against the HNE from your animal model. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Human Neutrophil Elastase) | 65 pM | [1] |
| Ki (Human Neutrophil Elastase) | 0.08 nM | [1] |
| IC50 (Mouse Neutrophil Elastase) | 6 nM | [1] |
| Selectivity | Highly selective for HNE. No significant activity against a panel of 21 other proteases. | [2] |
| In Vivo Efficacy (Mouse Model) | Effective at reducing lung injury at doses as low as 0.01 mg/kg. | [1] |
| Clinical Trial Dosage (Human) | 1 mg once daily | [3] |
Experimental Protocols
1. In Vitro HNE Inhibition Assay
This protocol is for determining the IC50 of this compound against human neutrophil elastase using a fluorogenic substrate.
-
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 150 mM NaCl)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
Add HNE to each well of the microplate, followed by the diluted this compound or vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic HNE substrate to each well.
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50.
-
2. Cell-Based Neutrophil Elastase Release and Inhibition Assay
This protocol measures the ability of this compound to inhibit HNE released from stimulated human neutrophils.
-
Materials:
-
Isolated human neutrophils
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Fluorogenic HNE substrate
-
Cell culture medium (e.g., RPMI 1640)
-
96-well cell culture plate
-
-
Procedure:
-
Plate isolated human neutrophils in a 96-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for 1 hour.
-
Stimulate the cells with PMA (e.g., 50 nM) to induce neutrophil degranulation and HNE release.[1]
-
Incubate for an appropriate time (e.g., 3 hours).
-
Add the fluorogenic HNE substrate to each well.
-
Measure the fluorescence as described in the in vitro assay protocol.
-
Determine the percentage of HNE activity inhibition for each concentration of this compound.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
BAY-85-8501 in Focus: A Comparative Analysis of Human Neutrophil Elastase Inhibitors
For Immediate Release
A deep dive into the efficacy of BAY-85-8501, a potent and selective human neutrophil elastase (HNE) inhibitor, reveals promising preclinical data and a favorable safety profile in clinical trials. This guide provides a comprehensive comparison with other notable HNE inhibitors, offering researchers, scientists, and drug development professionals a clear overview of the current landscape. Data is presented in structured tables for easy comparison, accompanied by detailed experimental protocols and visualizations of key signaling pathways.
Human neutrophil elastase (HNE) is a serine protease implicated in the pathogenesis of various inflammatory lung diseases, including bronchiectasis, chronic obstructive pulmonary disease (copd), and acute lung injury.[1][2][3] Its destructive enzymatic activity on extracellular matrix components makes it a prime therapeutic target.[1][2][3] this compound has emerged as a highly potent, selective, and reversible inhibitor of HNE, demonstrating picomolar efficacy in preclinical studies.[4] This comparison guide will evaluate the performance of this compound against other HNE inhibitors, such as Alvelestat (AZD9668) and Sivelestat (ONO-5046), based on available experimental data.
Comparative Efficacy of HNE Inhibitors
The potency of HNE inhibitors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the in vitro potency of this compound and other selected HNE inhibitors.
| Inhibitor | Target | IC50 | Ki | Organism |
| This compound | Human Neutrophil Elastase (HNE) | 65 pM[4] / 0.5 nM[2][5] | 0.08 nM[4] | Human |
| Alvelestat (AZD9668) | Human Neutrophil Elastase (NE) | 12 nM[6] | 9.4 nM[6][7] | Human |
| Sivelestat (ONO-5046) | Neutrophil Elastase | - | - | Human |
| CHF6333 | Human Neutrophil Elastase (HNE) | 0.2 nM[8][9] | - | Human |
Table 1: In Vitro Potency of HNE Inhibitors. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are key indicators of inhibitor potency. Lower values indicate higher potency.
Preclinical and Clinical Efficacy
This compound
In a preclinical mouse model of acute lung injury induced by HNE, this compound demonstrated significant efficacy. When administered orally one hour prior to the insult, it completely prevented the development of lung injury and subsequent inflammation.[4] A dose-dependent effect was observed, with a significant decrease in hemoglobin concentration at 0.01 mg/kg and a significant effect on neutrophil count at 0.1 mg/kg.[4]
A Phase IIa, randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of 1 mg oral this compound once daily for 28 days in 94 patients with non-cystic fibrosis bronchiectasis.[10] The study concluded that this compound had a favorable safety and tolerability profile.[7][10] While there were no significant changes in pulmonary function parameters or health-related quality of life, a significant decrease in HNE activity in the blood was observed in the treatment group compared to placebo (P = 0.0250).[7][10]
Alvelestat (AZD9668)
Preclinical studies in mice and rats showed that oral administration of Alvelestat prevented HNE-induced lung injury.[6] In a mouse model of smoke-induced airway inflammation, it significantly reduced the number of neutrophils and IL-1β in bronchoalveolar lavage (BAL) fluid.[7]
Phase II clinical trials have been conducted in patients with bronchiectasis and COPD.[11] In a 4-week study in bronchiectasis patients, Alvelestat (60 mg twice daily) showed a trend towards improved lung function and reduced sputum inflammatory biomarkers, although there was no significant difference in sputum neutrophil elastase activity compared to placebo.[9][11]
Sivelestat (ONO-5046)
Sivelestat has been investigated for its therapeutic potential in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). In a preclinical model of psoriasis, topical sivelestat showed efficacy comparable to a potent topical glucocorticoid.[12]
Clinical studies in patients with ALI/ARDS have yielded mixed results.[13][14] Some studies in Japan have suggested benefits in improving pulmonary function and reducing the duration of mechanical ventilation.[13][15] However, a large, multicenter international trial (STRIVE study) found no effect of intravenous sivelestat on 28-day mortality or ventilator-free days in patients with ALI.[16]
Experimental Protocols
In Vitro HNE Inhibition Assay
A common method to determine the in vitro potency of HNE inhibitors involves a fluorometric assay.
Principle: The assay measures the enzymatic activity of HNE on a fluorogenic substrate. In the presence of an inhibitor, the cleavage of the substrate and subsequent release of the fluorophore is reduced.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay buffer (e.g., 0.05 M Tris-HCl, 0.138 M NaCl, pH 8.0)
-
Test compounds (HNE inhibitors)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, HNE, and the test compound dilutions.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for MeOSuc-AAPV-AMC).[2]
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Neutrophil Elastase Activity in Sputum
Quantifying NE activity in clinical samples like sputum is crucial for assessing disease severity and treatment response.
Principle: This method involves the collection and processing of sputum samples, followed by a sensitive immunoassay or enzymatic activity assay to measure active NE.
Materials:
-
Sputum collection pot
-
Sputum processing reagents (e.g., dithiothreitol (DTT) for liquefaction)
-
Assay kit for active NE (e.g., ELISA-based or FRET-based)
-
Spectrophotometer or fluorometer
Procedure:
-
Sputum Collection: Instruct the patient to cough up sputum into a sterile collection pot.[17]
-
Sample Processing:
-
NE Activity Measurement:
-
Use a commercially available assay kit, such as an ELISA-based method that captures active NE, or a FRET-based assay that measures the cleavage of a specific substrate.[19][20]
-
Follow the manufacturer's instructions for preparing standards and samples, and for performing the assay.
-
Measure the absorbance or fluorescence to determine the concentration or activity of active NE in the sample.
-
Signaling Pathways and Visualizations
HNE is a key mediator of inflammation and tissue damage in the lungs. Its release from activated neutrophils triggers a cascade of events that contribute to the pathophysiology of various respiratory diseases. The following diagrams illustrate the central role of HNE and the mechanism of its inhibition.
Caption: HNE Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating HNE Inhibitors.
Conclusion
This compound stands out as a highly potent HNE inhibitor with demonstrated preclinical efficacy and a favorable safety profile in early clinical trials. Its picomolar potency surpasses that of many other HNE inhibitors currently in development. While the Phase IIa trial in bronchiectasis did not show significant improvements in lung function, the observed reduction in systemic HNE activity provides evidence of target engagement. Further investigation is warranted to determine the optimal dosing and patient populations that may benefit most from this promising therapeutic agent. The comparative data presented in this guide serves as a valuable resource for the scientific community to inform future research and development in the field of HNE inhibition.
References
- 1. Synthetic inhibitors of elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring Neutrophil Elastase and Cathepsin G Activity in Human Sputum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A patenting perspective on human neutrophil elastase (HNE) inhibitors (2014–2018) and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical efficacy investigation of human neutrophil elastase inhibitor sivelestat in animal model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. proaxsis.com [proaxsis.com]
- 18. Increased Neutrophil Elastase in Affected Lobes of Bronchiectasis and Correlation of Its Levels between Sputum and Bronchial Lavage Fluid [e-trd.org]
- 19. jove.com [jove.com]
- 20. bmglabtech.com [bmglabtech.com]
A Head-to-Head Comparison of BAY-85-8501 and Sivelestat: A Guide for Researchers
A Comprehensive Analysis of Two Potent Neutrophil Elastase Inhibitors
In the landscape of inflammatory disease research, particularly in the context of pulmonary disorders, the inhibition of human neutrophil elastase (HNE) has emerged as a promising therapeutic strategy. HNE, a serine protease released by activated neutrophils, plays a critical role in the pathogenesis of various conditions characterized by chronic inflammation and tissue destruction, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and non-cystic fibrosis bronchiectasis (non-CF BE). This guide provides a detailed head-to-head comparison of two prominent HNE inhibitors: BAY-85-8501 and sivelestat.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the biochemical properties, preclinical efficacy, and clinical findings of these two compounds. The information is presented with supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding.
Biochemical and Pharmacological Profile
Both this compound and sivelestat are selective inhibitors of human neutrophil elastase, yet they exhibit distinct pharmacological properties. This compound is a selective, reversible, and highly potent inhibitor, while sivelestat is a selective and competitive inhibitor.[1][2]
| Feature | This compound | Sivelestat |
| Mechanism of Action | Selective, reversible inhibitor of Human Neutrophil Elastase (HNE)[2] | Selective, competitive inhibitor of neutrophil elastase[1] |
| Potency (IC50 vs. HNE) | 65 pM[2] | 44 nM[1] |
| Selectivity | High selectivity for HNE | Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin and cathepsin G at concentrations up to 100 μM[1] |
| Administration | Oral[3] | Intravenous[4] |
Preclinical Efficacy in Animal Models
Preclinical studies in various animal models of inflammatory lung disease have demonstrated the therapeutic potential of both this compound and sivelestat.
Acute Lung Injury (ALI) Models
This compound: In a mouse model of HNE-induced acute lung injury, prophylactic oral administration of this compound demonstrated a dose-dependent reduction in lung hemorrhage and neutrophil influx.[2][5]
Sivelestat: In a rat model of lipopolysaccharide (LPS)-induced ALI, intraperitoneal administration of sivelestat significantly reduced the lung wet-to-dry ratio, a marker of pulmonary edema, and decreased the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF).[6] In a separate study on Klebsiella pneumoniae-induced ALI in rats, sivelestat treatment reduced lung lesions, the lung wet/dry ratio, and serum levels of inflammatory cytokines.[7]
| Parameter | This compound (HNE-induced ALI, mice) | Sivelestat (LPS-induced ALI, rats) | Sivelestat (KP-induced ALI, rats) |
| Dose | 0.01 - 0.3 mg/kg (p.o.)[2] | 10 and 30 mg/kg (i.p.)[6] | 50 and 100 mg/kg (i.p.)[7] |
| Effect on Lung Edema | Not explicitly reported as wet/dry ratio | Significant reduction in lung wet/dry ratio[6][8] | Significant reduction in lung wet/dry ratio[7] |
| Effect on Inflammation | Significant reduction in BALF neutrophil count at 0.1 mg/kg[2] | Dose-dependent reduction in BALF TNF-α and IL-6[6] | Significant decrease in serum inflammatory cytokines[7] |
| Effect on Lung Injury Score | Not reported | Significant reduction in lung injury score[8] | Reduction in lung lesions[7] |
Clinical Studies
Both this compound and sivelestat have been evaluated in clinical trials for different indications.
This compound in Non-Cystic Fibrosis Bronchiectasis (Non-CF BE)
A Phase 2a, randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of 1 mg oral this compound once daily for 28 days in patients with non-CF BE.[3][9]
| Outcome | This compound (1 mg/day) | Placebo | p-value |
| HNE Activity in Blood (post-zymosan challenge) | Significantly decreased[9] | No significant change | 0.0250[9] |
| Pulmonary Function (FEV1) | No significant change from baseline[9] | No significant change from baseline[9] | Not significant |
| Health-Related Quality of Life | No improvement[9] | No improvement[9] | Not significant |
| Treatment-Emergent Adverse Events (TEAEs) | 66% of patients[9] | 77% of patients[9] | Not significant |
| Serious TEAEs | 3 patients (not study-drug related)[9] | 1 patient (not study-drug related)[9] | Not significant |
Sivelestat in Acute Respiratory Distress Syndrome (ARDS)
Sivelestat has been the subject of numerous clinical trials and meta-analyses for the treatment of ARDS, with some conflicting results.
A meta-analysis of six randomized controlled trials (RCTs) involving 804 patients with ALI/ARDS showed that sivelestat therapy might increase the PaO2/FiO2 level, but had little to no effect on 28-30 day mortality, ventilation days, and ICU stays.[10][11] However, a more recent meta-analysis focusing on septic patients with ARDS (17 studies, 5,062 patients) found that sivelestat significantly reduced the risk of mortality and was associated with improved PaO2/FiO2, and reduced duration of mechanical ventilation and ICU stay.[8] Another retrospective study in patients with COVID-19-associated ARDS suggested that sivelestat administration was associated with improved clinical outcomes.[12]
| Outcome (Meta-analysis of septic ARDS patients) | Sivelestat | Control | Result |
| Mortality | Lower | Higher | Odds Ratio = 0.63 (95% CI, 0.48–0.84)[8] |
| PaO2/FiO2 Improvement | Significant improvement at days 1, 3, 5, and 7[8] | Statistically significant[8] | |
| Duration of Mechanical Ventilation | Significantly reduced | Standardized Mean Difference = -0.58 days[8] | |
| Length of ICU Stay | Significantly reduced | Standardized Mean Difference = -0.76 days[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of neutrophil elastase and the general workflows of preclinical and clinical studies for these inhibitors.
Caption: Neutrophil Elastase Signaling Pathway.
Caption: Preclinical Experimental Workflow.
Detailed Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice/Rats
This model is widely used to mimic the inflammatory aspects of gram-negative bacterial pneumonia-induced ALI/ARDS.[1]
-
Animal Model: Male C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats (200-250g).[1][13]
-
ALI Induction: Mice or rats are anesthetized, and the trachea is exposed. A specific dose of LPS (e.g., 5 mg/kg in mice) in a sterile saline solution is instilled directly into the trachea.[1][14] Control animals receive an equivalent volume of sterile saline.
-
Drug Administration:
-
Endpoint Analysis (typically 24-72 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline. The BAL fluid is collected to determine total and differential cell counts (especially neutrophils) and to measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[1]
-
Lung Wet-to-Dry Weight Ratio: The lungs are harvested, weighed immediately (wet weight), then dried in an oven until a constant weight is achieved (dry weight). The ratio is calculated as an index of pulmonary edema.[7]
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of lung injury, including alveolar congestion, hemorrhage, and inflammatory cell infiltration. A semi-quantitative lung injury score is often used.[15]
-
Zymosan-Stimulated Whole Blood Assay for HNE Activity
This ex vivo assay is used to assess the pharmacodynamic effect of HNE inhibitors in clinical trials.[9][16]
-
Blood Collection: Whole blood is collected from study participants into tubes containing an anticoagulant (e.g., EDTA).
-
Stimulation: Aliquots of whole blood are incubated with zymosan (a yeast cell wall component) at 37°C for a specified time (e.g., 30 minutes) to stimulate neutrophil degranulation and HNE release.[16] A saline control is used as a negative background.
-
Plasma Collection: After incubation, the samples are centrifuged to pellet the blood cells, and the plasma supernatant is collected.[16]
-
HNE Activity Measurement: The HNE activity in the plasma is quantified using a specific fluorometric or colorimetric assay.[17][18] This typically involves a synthetic substrate that is cleaved by HNE to produce a detectable signal. The results are often normalized to the neutrophil count in the original blood sample.
Conclusion
Both this compound and sivelestat are potent and selective inhibitors of human neutrophil elastase with demonstrated efficacy in preclinical models of inflammatory lung disease. This compound exhibits significantly higher in vitro potency and has the advantage of oral bioavailability, which has been explored in the context of chronic respiratory diseases like non-CF bronchiectasis. Sivelestat, administered intravenously, has been extensively studied in the acute setting of ARDS, with evidence suggesting potential benefits, particularly in patients with sepsis-induced ARDS.
The choice between these two inhibitors for research or therapeutic development will depend on the specific indication (acute vs. chronic), the desired route of administration, and the target patient population. Further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of these two agents in a given disease context. This guide provides a foundational comparison to aid researchers in their evaluation of these promising therapeutic candidates.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 2. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Effects of intravenous sivelestat sodium on prevention of acute respiratory distress syndrome in patients with sepsis: study protocol for a double-blind multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of sivelestat sodium in patients with acute lung injury or acute respiratory distress syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. content.abcam.com [content.abcam.com]
Validating the Selectivity of BAY-85-8501 for Human Neutrophil Elastase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE), with other established HNE inhibitors. The following sections present quantitative data on inhibitor selectivity, detailed experimental protocols for assessing inhibitor potency, and visualizations of the relevant biological pathway and experimental workflow.
Comparative Selectivity of Human Neutrophil Elastase Inhibitors
The selectivity of an inhibitor for its target enzyme is a critical determinant of its therapeutic potential, minimizing off-target effects. This compound demonstrates high potency and selectivity for human neutrophil elastase.[1][2][3] The following table summarizes the inhibitory activity of this compound and other notable HNE inhibitors against a panel of serine proteases.
| Inhibitor | Human Neutrophil Elastase (HNE) | Proteinase 3 (PR3) | Porcine Pancreatic Elastase (PPE) | Cathepsin G | Chymotrypsin | Thrombin | Trypsin |
| This compound | IC50: 65 pM / 0.5 nM[2][4] Ki: 0.08 nM[5] | IC50: 101 nM[4] | No effect[6] | Inactive[5] | Inactive[5] | - | - |
| Sivelestat (ONO-5046) | IC50: 44 nM[1][7] | - | IC50: 5.6 µM[1] | IC50: > 100 µM[1] | IC50: > 100 µM[1] | IC50: > 100 µM[1] | IC50: > 100 µM[1] |
| Alvelestat (AZD9668) | IC50: 12 nM[8] Ki: 9.4 nM[8] | >600-fold selective for HNE[8] | >600-fold selective for HNE[9] | - | - | - | - |
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for drug development. The following is a generalized protocol for a fluorometric assay to determine the IC50 value of an inhibitor against human neutrophil elastase.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of human neutrophil elastase by 50%.
Materials:
-
Human Neutrophil Elastase (purified)
-
Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test Inhibitor (e.g., this compound)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test inhibitor in Assay Buffer.
-
Dilute the HNE enzyme to a working concentration in Assay Buffer.
-
Prepare the fluorogenic substrate at a concentration that is typically at or below its Michaelis constant (Km) in Assay Buffer.
-
-
Assay Setup:
-
Add a defined volume of the diluted HNE enzyme solution to each well of the microplate.
-
Add the various dilutions of the test inhibitor or vehicle control to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[10][11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).[1]
-
Visualizations
Human Neutrophil Elastase Signaling Pathway
Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[12] Upon neutrophil activation by inflammatory stimuli, HNE is released into the extracellular space where it can degrade various components of the extracellular matrix, such as elastin and collagen.[12] This activity contributes to tissue remodeling and inflammation. The activity of HNE is naturally regulated by endogenous inhibitors like alpha-1 antitrypsin. An imbalance in this protease-antiprotease system can lead to tissue damage and is implicated in the pathogenesis of various inflammatory lung diseases.[13]
Caption: Signaling pathway of Human Neutrophil Elastase (HNE).
Experimental Workflow for Inhibitor Selectivity Screening
The following diagram illustrates a typical workflow for assessing the selectivity of a test compound against a panel of proteases.
Caption: Workflow for determining inhibitor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. alvelestat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Bay-85-8501 vs. Placebo for Bronchiectasis: A Clinical Trial Comparison
A review of the Phase 2a clinical trial data on the human neutrophil elastase (HNE) inhibitor, Bay-85-8501, reveals a favorable safety profile but limited clinical efficacy in the short-term treatment of non-cystic fibrosis bronchiectasis when compared to a placebo. This guide provides a detailed comparison based on the available experimental data for researchers, scientists, and drug development professionals.
This compound, a selective and reversible inhibitor of human neutrophil elastase (HNE), was investigated as a potential therapeutic agent to mitigate the tissue destruction and inflammation characteristic of bronchiectasis.[1][2][3] A key Phase 2a, randomized, double-blind, placebo-controlled, parallel-group study provides the primary source of data for this comparison.[1][4][5][6]
Efficacy Outcomes
The clinical trial data indicates that over a 28-day treatment period, this compound did not demonstrate significant improvements in key clinical endpoints compared to placebo. There were no notable changes in pulmonary function parameters or health-related quality of life for patients receiving the drug.[1][5]
| Efficacy Measure | This compound | Placebo | Outcome |
| Pulmonary Function | No significant change from baseline | No significant change from baseline | No significant difference between groups[1][6] |
| Health-Related Quality of Life | No improvement | No improvement | No significant difference between groups[1] |
| 24-hour Sputum Weight | No significant change | No significant change | No significant difference between groups[6] |
Biomarker Analysis
While clinical efficacy was not established in the short-term study, a pharmacodynamic effect was observed. Treatment with this compound led to a significant decrease in HNE activity in the blood after a zymosan challenge.[1] However, this did not translate to significant changes in most other inflammatory and tissue damage biomarkers in sputum, blood, or urine, with the exception of a small increase in sputum interleukin-8 levels in the treatment group.[1][5]
| Biomarker | This compound | Placebo | p-value |
| HNE activity in blood (post-zymosan challenge) | Significantly decreased | No significant change | 0.0250[1] |
| Sputum Neutrophil Elastase Activity | No significant change | No significant change | Not significant[6] |
| Urine Desmosine | No significant change | No significant change | Not significant[6] |
| Sputum Interleukin-8 | Small increase | No significant change | Not specified[1] |
Safety and Tolerability
This compound demonstrated a favorable safety and tolerability profile. The incidence of treatment-emergent adverse events (TEAEs) was lower in the this compound group compared to the placebo group.[1] Most TEAEs were mild to moderate in severity.[1]
| Safety Endpoint | This compound (n=47) | Placebo (n=47) |
| Patients with TEAEs | 31 (66%)[1] | 36 (77%)[1] |
| Serious TEAEs | 3 | 1 |
| Study Drug-Related Serious TEAEs | 0 | 0 |
The most frequently reported TEAEs were headache, nasopharyngitis, and cough, with no significant difference in incidence between the two groups.[6]
Experimental Protocols
The primary data for this comparison is derived from a Phase 2a, multicenter, randomized, double-blind, placebo-controlled, parallel-group study (NCT01818544).[1][6][7]
Patient Population: The study enrolled 94 patients with non-cystic fibrosis bronchiectasis.[1] Key inclusion criteria included a confirmed diagnosis of non-CF bronchiectasis via CT scan, stable pulmonary status, and a stable treatment regimen for at least four weeks prior to screening.[7]
Treatment Regimen: Patients were randomized to receive either 1 mg of this compound or a matching placebo once daily for 28 days.[1][4]
Primary Objective: The primary endpoint was the assessment of the safety and tolerability of this compound.[1][7]
Secondary Objectives: Secondary endpoints included evaluating the effects of the treatment on health-related quality of life, pulmonary function, and various inflammatory and tissue damage biomarkers.[1][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow of the clinical trial.
References
- 1. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Evaluating the Therapeutic Advantages of Bay-85-8501: A Comparative Guide for Researchers
Bay-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), a key protease implicated in the pathogenesis of various inflammatory pulmonary diseases. This guide provides a comprehensive comparison of this compound with other notable HNE inhibitors, AZD9668 and Sivelestat, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Mechanism of Action and Therapeutic Rationale
Human neutrophil elastase, a serine protease released by activated neutrophils, plays a crucial role in the innate immune response by degrading bacterial proteins.[1] However, excessive or dysregulated HNE activity can lead to the destruction of host tissues, particularly elastin in the lungs, contributing to the pathology of chronic obstructive pulmonary disease (COPD), non-cystic fibrosis bronchiectasis (NCFB), acute lung injury (ALI), and acute respiratory distress syndrome (ARDS).[1][2][3] HNE inhibitors like this compound aim to restore the protease-antiprotease balance, thereby reducing inflammation and preventing further tissue damage.[2][3]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data are derived from separate studies with different designs and patient populations, precluding direct head-to-head comparison.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC₅₀ / Kᵢ | Selectivity Notes | Reference(s) |
| This compound | Human Neutrophil Elastase (HNE) | IC₅₀: 65 pM, Kᵢ: 0.08 nM | Highly selective; inactive against 21 other tested enzymes.[4] | [4][5] |
| AZD9668 | Human Neutrophil Elastase (HNE) | Kᵢ: 9.4 nM | Selective for HNE; ineffective against PR3 and Cathepsin G.[4] | [4] |
| Sivelestat | Human Neutrophil Elastase (HNE) | - | Selective and competitive inhibitor of neutrophil elastase.[2] | [2][6] |
Table 2: Clinical Efficacy in Pulmonary Diseases
| Compound | Indication | Key Efficacy Endpoints | Outcome | Reference(s) |
| This compound | Non-Cystic Fibrosis Bronchiectasis (Phase 2a) | Change in FEV₁, health-related quality of life, sputum and blood biomarkers. | No significant changes in pulmonary function or quality of life. Significant decrease in HNE activity in blood (P = 0.0250 vs placebo).[3] | [3][7] |
| AZD9668 | Non-Cystic Fibrosis Bronchiectasis (Phase II) | Change in sputum neutrophils, FEV₁, inflammatory biomarkers. | No change in sputum neutrophils.[5] Improved FEV₁ by 100 mL compared to placebo (p = 0.006).[5] Trends for reductions in sputum inflammatory biomarkers.[1][5] | [1][5] |
| Sivelestat | Acute Lung Injury / ARDS (Meta-analysis) | 28-30 day mortality, ventilation days, ICU stay, PaO₂/FiO₂. | Reduced 28-30 day mortality (RR=0.81).[8] Shortened mechanical ventilation time and ICU stays.[8] Improved PaO₂/FiO₂ on day 3.[8] | [8] |
Table 3: Safety and Tolerability in Clinical Trials
| Compound | Indication | Key Safety Findings | Reference(s) | |---|---|---|---|---| | This compound | Non-Cystic Fibrosis Bronchiectasis (Phase 2a) | Favorable safety and tolerability profile. Treatment-emergent adverse events (TEAEs) were mostly mild or moderate and occurred in 66% of patients on this compound vs 77% on placebo.[3] |[3] | | AZD9668 | Non-Cystic Fibrosis Bronchiectasis (Phase II) | Well tolerated. |[5] | | Sivelestat | Acute Lung Injury / ARDS | Reduced incidence of adverse events (RR=0.91).[8] |[8] |
Experimental Protocols
This compound: Phase 2a Clinical Trial in Non-Cystic Fibrosis Bronchiectasis
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[3]
-
Participants: 94 patients with non-cystic fibrosis bronchiectasis were randomized to receive either this compound or a placebo.[3]
-
Intervention: 1 mg of this compound administered orally once daily for 28 days.[3][9]
-
Primary Objective: To assess the safety and tolerability of this compound.[3][10]
-
Secondary Objectives: To evaluate the effects on health-related quality of life, pulmonary function (FEV₁), and inflammatory and tissue damage biomarkers in sputum, blood, and/or urine.[3][10] HNE activity in blood was assessed after zymosan challenge.[3]
AZD9668: Phase II Clinical Trial in Bronchiectasis
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, signal-searching study.[5][11]
-
Participants: 38 patients with bronchiectasis were randomized.[5]
-
Intervention: 60 mg of AZD9668 administered orally twice daily for 4 weeks.[5]
-
Outcome Measures: Waking and post-waking sputum neutrophil counts, lung function tests (FEV₁), 24-hour sputum weight, sputum NE activity, and inflammatory biomarker levels.[5][11]
Sivelestat: Meta-Analysis in Acute Lung Injury and ARDS
-
Study Design: A systematic review and meta-analysis of randomized controlled trials.
-
Participants: Data from multiple studies involving patients with ALI/ARDS were pooled.
-
Intervention: Sivelestat administration compared to a control group.
-
Outcome Measures: 28-30 day mortality, duration of mechanical ventilation, length of ICU stay, and PaO₂/FiO₂ ratio.[8]
Visualizing the Pathophysiology and Experimental Approach
Caption: Role of HNE in lung pathology and the inhibitory action of this compound.
Caption: Generalized workflow for a randomized controlled clinical trial.
Discussion and Future Perspectives
This compound demonstrates exceptional in vitro potency as an HNE inhibitor.[5] The Phase 2a clinical trial in non-cystic fibrosis bronchiectasis established a favorable safety profile and showed target engagement in the systemic circulation, as evidenced by the reduction in blood HNE activity.[3] However, this did not translate into significant improvements in lung function or health-related quality of life within the 28-day treatment period.[3] This outcome is similar to the findings for AZD9668 in the same patient population, where despite a modest improvement in FEV₁, there was no effect on sputum neutrophil counts.[5][12]
The lack of robust clinical efficacy for both oral HNE inhibitors in bronchiectasis raises questions about the optimal route of administration, dosage, and duration of treatment required to achieve therapeutic concentrations in the lung compartment.[7][12] It is possible that higher local concentrations in the airways are necessary to counteract the high HNE burden in diseases like bronchiectasis.
In contrast, Sivelestat has shown more promising results in the context of acute lung injury and ARDS, where systemic inflammation plays a more central role.[8] The meta-analysis data suggest a mortality benefit and improvements in clinical outcomes.[8] This highlights the potential for HNE inhibitors in different pulmonary diseases with distinct pathophysiological mechanisms.
Future research on this compound should focus on several key areas:
-
Dose-ranging studies: To determine if higher doses can lead to better target engagement in the lungs and improved clinical efficacy.
-
Longer-term studies: To assess the potential for disease modification over an extended treatment period.[3]
-
Inhaled formulations: To achieve higher local drug concentrations in the airways while minimizing systemic exposure.
-
Biomarker-driven patient selection: Identifying patients with a high HNE burden who are most likely to respond to treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Possible pharmacological targets and mechanisms of sivelestat in protecting acute lung injury. – ScienceOpen [scienceopen.com]
- 3. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. Targeting neutrophil serine proteases in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
Bay-85-8501: A Comparative Analysis of Serine Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Bay-85-8501 is a potent, reversible, and highly selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases.[1] This guide provides a comparative analysis of this compound's cross-reactivity with other serine proteases, supported by experimental data, to aid researchers in evaluating its suitability for their studies.
Executive Summary
This compound demonstrates exceptional selectivity for human neutrophil elastase. Extensive in vitro testing has revealed minimal to no inhibitory activity against a broad panel of related serine proteases, highlighting its potential for targeted therapeutic applications with a reduced risk of off-target effects. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for unintended biological consequences.
Comparative Potency and Selectivity
The inhibitory potency of this compound has been quantified against its primary target, HNE, and other serine proteases. The data, summarized in the tables below, clearly illustrate its preferential activity.
Table 1: Inhibitory Potency of this compound against Neutrophil Elastases from Different Species
| Target Enzyme | Inhibition Constant (Ki) [nM] |
| Human Neutrophil Elastase (HNE) | 0.08 |
| Rat Neutrophil Elastase (RNE) | 8.0 |
| Murine Neutrophil Elastase (MNE) | 6.0 |
Table 2: Cross-Reactivity Profile of this compound against Other Serine Proteases
| Target Enzyme | IC50 [nM] |
| Proteinase 3 (PR3) | 101 |
| Panel of 21 other serine proteases* | > 30,000 |
*The panel of 21 other serine proteases included enzymes such as porcine pancreatic elastase, cathepsin G, and chymotrypsin. This compound showed no significant inhibition of these enzymes at concentrations up to 30 µM.
Experimental Protocols
The following section details the methodologies employed to determine the inhibitory activity of this compound.
Determination of Inhibitory Potency (IC50 and Ki)
Principle: The inhibitory activity of this compound is assessed by measuring its ability to reduce the enzymatic activity of the target serine protease on a specific fluorogenic substrate. The concentration of the inhibitor required to reduce enzyme activity by 50% is determined as the IC50 value. The inhibition constant (Ki) is derived from the IC50 value and provides a measure of the inhibitor's binding affinity.
General Protocol:
-
Enzyme and Substrate Preparation: The target serine protease (e.g., HNE, PR3) and its corresponding fluorogenic substrate (e.g., MeOSuc-AAPV-AMC for HNE) are prepared in an appropriate assay buffer.
-
Inhibitor Dilution: A serial dilution of this compound is prepared to test a range of concentrations.
-
Assay Reaction: The enzyme is pre-incubated with the various concentrations of this compound for a specified period at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Visualizing Key Pathways and Processes
To further contextualize the role of this compound, the following diagrams illustrate the Human Neutrophil Elastase (HNE) signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Human Neutrophil Elastase (HNE) Signaling Pathway and Point of Inhibition by this compound.
References
Benchmarking Bay-85-8501 Against Standard-of-Care Treatments for Non-Cystic Fibrosis Bronchiectasis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Bay-85-8501, a novel human neutrophil elastase (HNE) inhibitor, with the current standard-of-care treatments for non-cystic fibrosis bronchiectasis (non-CF BE). The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Introduction to this compound
This compound is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), an enzyme implicated in the pathogenesis of various inflammatory lung diseases.[1][2] An excess of HNE activity is believed to contribute to tissue remodeling and inflammation in conditions like non-CF BE, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[2][3][4] By inhibiting HNE, this compound aims to restore the protease/anti-protease balance in the lungs, thereby reducing inflammation and preventing further lung damage.[2][3]
Mechanism of Action: The Neutrophil Elastase Pathway
Neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of pathogens and host tissues.[4][5] In chronic inflammatory conditions like non-CF BE, an overabundance of neutrophils leads to excessive HNE release. This overwhelms the endogenous anti-protease defenses, primarily alpha-1 antitrypsin, leading to a state of protease-antiprotease imbalance.[5] This imbalance results in the degradation of essential extracellular matrix components like elastin and collagen, contributing to the progressive airway damage and inflammation characteristic of bronchiectasis.[4][5] this compound directly counteracts this by binding to and inhibiting HNE.
Preclinical and Clinical Data for this compound
Preclinical studies have demonstrated the high potency and selectivity of this compound, with an IC50 of 65-70 pM for HNE.[1][6] In animal models of acute lung injury, this compound was shown to prevent lung injury and inflammation.[3][4] It also demonstrated anti-inflammatory and anti-remodeling effects in a rat model of pulmonary hypertension.[6]
A Phase IIa, randomized, double-blind, placebo-controlled study was conducted to assess the safety and efficacy of a 28-day oral administration of this compound in patients with non-CF BE.[7][8]
Key Findings from the Phase IIa Clinical Trial:
| Parameter | This compound (1 mg daily) | Placebo |
| Safety and Tolerability | Favorable safety and tolerability profile.[8] | Well-tolerated.[8] |
| Treatment-Emergent Adverse Events (TEAEs) | 66% of patients.[8] | 77% of patients.[8] |
| Serious TEAEs | 3 (not considered study-drug related).[8] | 1 (not considered study-drug related).[8] |
| Pulmonary Function (FEV1) | No significant change from baseline.[8] | No significant change from baseline.[8] |
| Health-Related Quality of Life | No improvement.[8] | No improvement.[8] |
| HNE Activity in Blood (ex-vivo zymosan challenge) | Significant decrease.[8] | No significant change.[8] |
| Sputum Inflammatory Markers | No significant changes, except for a small increase in IL-8.[8] | No significant changes.[8] |
Standard-of-Care Treatments for Non-Cystic Fibrosis Bronchiectasis
The management of non-CF BE is multifaceted and aims to control infections, improve mucus clearance, reduce inflammation, and prevent exacerbations.[9][10] There is no single approved cure, and treatment is often tailored to the individual patient's symptoms and the underlying cause.[9] The primary treatment modalities are summarized below.
Antibiotics
Antibiotics are a cornerstone of non-CF BE management, used to treat acute exacerbations and, in some cases, as long-term suppressive therapy to reduce the frequency of exacerbations.[10][11]
| Treatment | Efficacy | Common Agents |
| Long-term Macrolides | Reduce exacerbation frequency and may improve quality of life.[6][12][13] | Azithromycin, Erythromycin.[13] |
| Inhaled Antibiotics | Can reduce sputum bacterial load, eradicate bacteria, and decrease exacerbation risk.[1][7] | Tobramycin, Colistin, Gentamicin, Aztreonam.[1][2][8] |
Mucoactive Agents and Airway Clearance
These therapies aim to improve the clearance of mucus from the airways, a key feature of bronchiectasis.
| Treatment | Efficacy | Common Agents/Techniques |
| Mucoactive Agents | Evidence for clinical benefit is limited. Some studies show modest improvements in spirometry and quality of life.[5][14][15][16] | Hypertonic saline, Mannitol.[14][16] |
| Airway Clearance Techniques | Recommended to aid sputum expectoration.[17][18] | Postural drainage, chest percussion, oscillating positive expiratory pressure (PEP) devices. |
Bronchodilators
Bronchodilators are recommended for patients with non-CF BE who also have demonstrated airflow limitation or co-existing asthma or COPD.[17][19][20]
| Treatment | Efficacy | Common Agents |
| Inhaled Bronchodilators | May improve lung function and relieve shortness of breath in a subset of patients.[19][21] | Beta-2 agonists (e.g., albuterol), Anticholinergics (e.g., tiotropium).[17] |
Experimental Protocols
This compound Phase IIa Clinical Trial Methodology
The study was a randomized, placebo-controlled, double-blind, parallel-group trial.[8]
-
Participants: Patients with a confirmed diagnosis of non-CF BE.[22]
-
Intervention: Oral administration of 1 mg this compound once daily for 28 days.[8]
-
Comparator: Placebo.[8]
-
Secondary Outcomes: Effects on health-related quality of life, pulmonary function, and inflammatory and tissue damage biomarkers in sputum, blood, and/or urine.[8][22]
Comparative Analysis and Future Directions
Direct comparative data between this compound and standard-of-care treatments for non-CF BE are currently unavailable. The Phase IIa trial of this compound demonstrated a favorable safety profile and target engagement but did not translate to clinical efficacy in terms of lung function or quality of life over a 28-day period.[8]
Standard-of-care treatments, such as long-term macrolides and inhaled antibiotics, have shown efficacy in reducing exacerbations, a key clinical endpoint in non-CF BE.[1][6][12] However, these treatments are not universally effective and can be associated with side effects and the development of antibiotic resistance.[13]
The lack of clinical efficacy of this compound in the initial trial may be due to the short treatment duration or the specific patient population studied.[23][24] Further research is needed to determine if longer treatment periods, different dosing regimens, or patient stratification based on inflammatory biomarkers could yield more favorable clinical outcomes.
Future clinical trials could consider a head-to-head comparison of this compound with an active comparator, such as a long-term macrolide, to better position it within the therapeutic landscape of non-CF BE. Additionally, exploring its efficacy in other HNE-driven respiratory diseases remains a viable avenue for investigation.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Inhaled antibiotics and non-cystic fibrosis bronchiectasis: Trying to solve the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. respiratory-therapy.com [respiratory-therapy.com]
- 4. Macrolide antibiotics for non‐cystic fibrosis bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. Advantages and drawbacks of long-term macrolide use in the treatment of non-cystic fibrosis bronchiectasis - Fan - Journal of Thoracic Disease [jtd.amegroups.org]
- 7. Inhaled antibiotics for stable non-cystic fibrosis bronchiectasis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilization of Inhaled Antibiotics in Pediatric Non-Cystic Fibrosis Bronchiectasis: A Comprehensive Review [mdpi.com]
- 9. Novel Therapies for Non-Cystic Fibrosis Bronchiectasis Treatment [delveinsight.com]
- 10. Bronchiectasis Treatment & Management: Approach Considerations, Supportive Treatment, Antibiotic Therapy [emedicine.medscape.com]
- 11. pneumon.org [pneumon.org]
- 12. Macrolide therapy in adults and children with non-cystic fibrosis bronchiectasis: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Long-term macrolide maintenance therapy in non-CF bronchiectasis: evidence and questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhaled mucoactive drugs for treating non-cystic fibrosis bronchiectasis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hcplive.com [hcplive.com]
- 16. Mucoactive agents for chronic, non-cystic fibrosis lung disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-Cystic Fibrosis Bronchiectasis in Adults: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bronchiectasis - Treatment | NHLBI, NIH [nhlbi.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Inhaled Medicines | Bronchiectasis and NTM Association [bronchiectasisandntminitiative.org]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 23. researchgate.net [researchgate.net]
- 24. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Clinical Effectiveness of Human Neutrophil Elastase (HNE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Human Neutrophil Elastase (HNE) is a serine protease implicated in the pathogenesis of a variety of inflammatory lung diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis (CF), and bronchiectasis. An imbalance between HNE and its endogenous inhibitors leads to excessive proteolytic activity, resulting in tissue degradation, inflammation, and progressive lung damage. Consequently, the development of HNE inhibitors has been a significant focus of pharmaceutical research. This guide provides a comparative review of the clinical effectiveness of several HNE inhibitors, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action.
Key HNE Inhibitors in Clinical Development
Several HNE inhibitors have progressed to clinical trials, with some demonstrating promising results. This review focuses on the following key molecules:
-
Alvelestat (MPH-966): An oral, reversible inhibitor of HNE.
-
Brensocatib (INS1007): An oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1), an enzyme responsible for the activation of multiple neutrophil serine proteases, including HNE.
-
Sivelestat (ONO-5046): An intravenous, selective HNE inhibitor.
-
Elafin (Tiprelestat): An endogenous human protein with HNE inhibitory properties.
-
AZD9668: An oral, selective HNE inhibitor.
-
BAY 85-8501: An oral, selective and reversible HNE inhibitor.
Comparative Clinical Efficacy
The clinical effectiveness of these inhibitors has been evaluated across various patient populations and endpoints. The following tables summarize the key quantitative data from notable clinical trials.
Table 1: Efficacy of HNE Inhibitors on Clinical Endpoints
| Inhibitor | Trial (Phase) | Disease | Key Clinical Endpoint | Result | p-value |
| Alvelestat | ASTRAEUS (II) | AATD-LD¹ | Reduction in exacerbations (pooled analysis with ATALANTa) | 9% with alvelestat vs. 16% with placebo[1] | - |
| ATALANTa (II) | AATD-LD¹ | Change in SGRQ-Activity domain score (non-augmented patients) | Statistically significant improvement vs. placebo[1] | p=0.01[1] | |
| Brensocatib | ASPEN (III) | Bronchiectasis | Annualized rate of pulmonary exacerbations (10 mg) | Rate ratio vs. placebo: 0.79 (95% CI, 0.68 to 0.92)[2] | 0.004[2][3] |
| ASPEN (III) | Bronchiectasis | Annualized rate of pulmonary exacerbations (25 mg) | Rate ratio vs. placebo: 0.81 (95% CI, 0.69 to 0.94)[2][3] | 0.005[2][3] | |
| ASPEN (III) | Bronchiectasis | Time to first exacerbation (10 mg) | Hazard ratio vs. placebo: 0.81 (95% CI, 0.70 to 0.95)[2][3] | 0.02[2][3] | |
| ASPEN (III) | Bronchiectasis | Time to first exacerbation (25 mg) | Hazard ratio vs. placebo: 0.83 (95% CI, 0.70 to 0.97)[2][3] | 0.04[2][3] | |
| Sivelestat | Meta-analysis | ARDS² with Sepsis | Mortality | Odds Ratio vs. control: 0.62 (95% CI, 0.47–0.82)[4] | <0.05[4] |
| Retrospective Study | COVID-19 ARDS | 30-day mortality (severe/critical patients) | Relative risk reduction: 88.45% (95% CI, 81.23%–93.21%) | <0.05[5] | |
| AZD9668 | Phase II | Bronchiectasis | Change in pre-bronchodilator FEV1 | No significant effect vs. placebo[6] | 0.533[6] |
| BAY 85-8501 | Phase IIa | Bronchiectasis | Change in pulmonary function parameters | No significant changes from baseline[7] | - |
¹Alpha-1 Antitrypsin Deficiency-associated Lung Disease ²Acute Respiratory Distress Syndrome
Table 2: Efficacy of HNE Inhibitors on Lung Function and Biomarkers
| Inhibitor | Trial (Phase) | Disease | Lung Function/Biomarker Endpoint | Result | p-value |
| Alvelestat | ASTRAEUS (II) | AATD-LD | Change in blood Neutrophil Elastase (NE) activity (240 mg) | -93.3% from baseline[8] | <0.001 vs. placebo[8] |
| ASTRAEUS (II) | AATD-LD | Change in plasma Aα-val³⁶⁰ (240 mg) | -22.7% from baseline[8] | 0.001 vs. placebo[8] | |
| ASTRAEUS (II) | AATD-LD | Change in plasma desmosine (240 mg) | -13.2% from baseline[8] | 0.041 vs. placebo[9] | |
| Brensocatib | ASPEN (III) | Bronchiectasis | Change in FEV1 at week 52 (25 mg) | 38 mL less decline vs. placebo (95% CI, 11 to 65)[2][3] | 0.04[2][3] |
| Sivelestat | Meta-analysis | ARDS with Sepsis | Improvement in PaO₂/FiO₂ on day 3 | Standardized Mean Difference vs. control: 0.88 (95% CI, 0.39–1.36)[10] | 0.0004[10] |
| AZD9668 | Phase II | Bronchiectasis | Change in FEV1 | +100 mL vs. placebo[11] | 0.006[11] |
| BAY 85-8501 | Phase IIa | Bronchiectasis | HNE activity in blood (zymosan challenge) | Significant decrease vs. placebo[7] | 0.0250[7] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these inhibitors stem from their ability to modulate the destructive activity of HNE and related proteases.
Direct HNE Inhibition: Alvelestat, sivelestat, AZD9668, and BAY 85-8501 are direct inhibitors of HNE, binding to the active site of the enzyme and preventing it from degrading its substrates, such as elastin.[7][12][13]
Indirect Inhibition via DPP-1: Brensocatib employs a novel mechanism by inhibiting DPP-1. DPP-1 is a cysteine protease responsible for the activation of neutrophil serine proteases (NSPs), including HNE, proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow. By inhibiting DPP-1, brensocatib reduces the maturation and subsequent activity of these NSPs in circulating neutrophils.[14][15][16]
Endogenous Inhibition: Elafin is a natural, endogenous inhibitor of HNE and proteinase-3. It is produced by epithelial cells and plays a role in the body's natural defense against protease-mediated tissue damage.
The following diagram illustrates the central role of HNE in the inflammatory cascade of bronchiectasis and highlights the points of intervention for different inhibitors.
Figure 1: HNE signaling cascade in bronchiectasis and inhibitor targets.
A similar destructive cycle driven by HNE is observed in COPD, often initiated by cigarette smoke and other irritants, leading to chronic inflammation and emphysema.
Figure 2: HNE's role in the pathogenesis of COPD.
Experimental Protocols
Accurate and reproducible measurement of HNE activity and related biomarkers is crucial for evaluating the efficacy of HNE inhibitors in clinical trials. Below are outlines of key experimental protocols.
Fluorometric Neutrophil Elastase Activity Assay
This assay is commonly used to measure the enzymatic activity of HNE in biological samples such as sputum and plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. The cellular triangle in bronchiectasis: the interplay network and regulatory mechanisms of neutrophils, macrophages, and epithelial cells | springermedizin.de [springermedizin.de]
- 3. atsjournals.org [atsjournals.org]
- 4. Sivelestat improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fibrinogen cleavage product Aα-Val360, a specific marker of neutrophil elastase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxy-2-nonenal induces chronic obstructive pulmonary disease-like histopathologic changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutrophil dysfunction in bronchiectasis: Pathophysiological insights and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 10. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Reduced neutrophil elastase inhibitor elafin and elevated transforming growth factor-β1 are linked to inflammatory response in sputum of cystic fibrosis patients with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mereo BioPharma announces Positive Top-Line Efficacy and [globenewswire.com]
- 14. cusabio.com [cusabio.com]
- 15. elkbiotech.com [elkbiotech.com]
- 16. bosterbio.com [bosterbio.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of BAY-85-8501
This document provides comprehensive, step-by-step guidance on the proper and safe disposal of the potent human neutrophil elastase inhibitor, BAY-85-8501. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Disclaimer: This guide is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. It is imperative to obtain the official SDS for this compound from your supplier for definitive disposal instructions. The procedures outlined below should be considered as a baseline for safe handling and waste management.
I. Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A laboratory coat. |
II. Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form, in solution, or as contaminated materials, requires careful segregation and handling to prevent accidental exposure and environmental contamination.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.[1][2]
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, dedicated liquid hazardous waste container.
-
Do not mix halogenated and non-halogenated solvent waste unless specifically permitted by your institution's waste management guidelines, as this can increase disposal costs.[4]
-
The initial rinse of any container that held this compound must be collected as hazardous waste.[4]
-
-
Contaminated Sharps:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Waste Container Management
Proper management of waste containers is essential for laboratory safety.
-
Container Type: Use only containers that are compatible with the chemical waste being collected. For this compound, high-density polyethylene (HDPE) containers are generally suitable.[1][5]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". List all components of a mixture, including solvents.[1]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[1][3][4]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight.[1][2][3]
Step 3: Disposal of Empty Containers
-
A container that held this compound is not considered empty until it has been triple-rinsed.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses may also need to be collected depending on local regulations and the toxicity of the compound.
-
Once properly rinsed, deface the original label on the container before disposing of it in the regular trash or recycling, in accordance with your institution's policies.[4]
Step 4: Arranging for Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full hazardous waste containers.[3][4]
-
Do not allow hazardous waste to accumulate in the laboratory.[1][3]
III. Experimental Protocols Cited
This disposal guide is based on established best practices for the management of hazardous chemical waste in a laboratory setting and does not cite specific experimental protocols for the use of this compound.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Bay-85-8501
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Bay-85-8501 (CAS No. 1161921-82-9). As a potent, selective, and reversible inhibitor of Human Neutrophil Elastase (HNE), this compound requires careful handling to minimize exposure and ensure a safe laboratory environment.[1] The following procedures are based on best practices for handling potent, powdered research chemicals in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The recommendations below are derived from general safety protocols for handling potent enzyme inhibitors and research-grade chemicals.[2][3] Always consult your institution's Environmental Health and Safety (EHS) department for a full risk assessment before beginning work.
Personal Protective Equipment (PPE) Requirements
A risk assessment is essential for selecting the appropriate PPE for any task.[4] The minimum required PPE for handling this compound in any form (solid or solution) includes a lab coat, safety glasses with side shields, and disposable nitrile gloves.[4][5][6] For procedures with a higher risk of aerosol generation or spillage, enhanced protection is mandatory.
Table 1: PPE Recommendations by Laboratory Task
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Inspection | Standard Lab Coat | Single Pair Nitrile Gloves | Safety Glasses with Side Shields | Not generally required |
| Weighing (Solid) | Standard Lab Coat | Double Pair Nitrile Gloves | Safety Glasses with Side Shields | N95/P100 Respirator (Recommended) |
| Solution Preparation | Standard Lab Coat | Double Pair Nitrile Gloves | Safety Goggles or Face Shield over Safety Glasses | Use in a certified chemical fume hood |
| In-vitro Experiments | Standard Lab Coat | Single Pair Nitrile Gloves | Safety Glasses with Side Shields | Use in a biosafety cabinet or fume hood |
| Waste Disposal | Standard Lab Coat | Heavy-Duty Nitrile Gloves | Safety Goggles | Not required if waste is sealed |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes exposure and contamination risk.
2.1. Preparation & Weighing (Solid Compound)
-
Designated Area: All handling of solid this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Pre-Task Check: Before handling, ensure all required PPE is donned correctly. Prepare all necessary equipment (spatulas, weigh boats, solvent vials) to minimize movement and time in the handling area.
-
Weighing: Carefully weigh the desired amount of the compound. Use gentle movements to avoid generating airborne dust.
-
Post-Weighing: Immediately after weighing, securely cap the stock container. Clean the balance and surrounding surfaces with a damp cloth or towel to remove any residual particles. Do not use dry sweeping, which can generate dust.[3]
2.2. Solubilization
-
Solvent Addition: Perform all solubilization steps within a certified chemical fume hood.
-
Procedure: Add the solvent to the vessel containing the weighed this compound. Cap the vessel securely before mixing or vortexing.
-
Transfer: If transferring the solution, use appropriate pipettes or syringes to minimize the risk of splashes or drips.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with solid this compound (e.g., weigh boats, contaminated gloves, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps Waste: Needles or syringes used to transfer solutions must be disposed of in an approved sharps container.
3.2. Final Disposal
-
All waste must be disposed of through your institution's certified EHS provider. Follow all local, state, and federal regulations for chemical waste disposal.
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 3. amano-enzyme.com [amano-enzyme.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
